Chlorpheniramine hydrochloride
Description
Properties
CAS No. |
56343-98-7 |
|---|---|
Molecular Formula |
C16H20Cl2N2 |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H19ClN2.ClH/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;/h3-9,11,15H,10,12H2,1-2H3;1H |
InChI Key |
NOXNCSQBTYNMHD-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.Cl |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.Cl |
Other CAS No. |
56343-98-7 |
Related CAS |
25523-97-1 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Chlorpheniramine Hydrochloride in Mast Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpheniramine (B86927) hydrochloride is a first-generation alkylamine antihistamine widely utilized in the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] Its therapeutic effects are primarily attributed to its interaction with the histamine (B1213489) H1 receptor. This technical guide provides a comprehensive overview of the molecular mechanism of action of chlorpheniramine in mast cells, focusing on its receptor binding, downstream signaling pathways, and its effects on mast cell degranulation and cytokine secretion.
Core Mechanism of Action at the Histamine H1 Receptor
Chlorpheniramine functions as a potent inverse agonist at the histamine H1 receptor.[2] Unlike a neutral antagonist which only blocks agonist binding, an inverse agonist stabilizes the receptor in its inactive conformation, thereby reducing its basal activity even in the absence of histamine.[3] This is a key aspect of its pharmacological action.
The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G-proteins.[4][5] This initiates a downstream signaling cascade:
-
Activation of Phospholipase C (PLC): The activated α-subunit of Gq/11 stimulates PLC.
-
Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[4]
-
Activation of Protein Kinase C (PKC): DAG and the increased intracellular Ca2+ concertedly activate PKC, which in turn phosphorylates various downstream targets, contributing to the cellular response.[4]
By stabilizing the inactive state of the H1 receptor, chlorpheniramine effectively attenuates this signaling cascade, preventing the histamine-induced increase in intracellular calcium and subsequent cellular activation.
Visualization of the H1 Receptor Signaling Pathway
Caption: Simplified signaling cascade of the histamine H1 receptor.
Quantitative Data
Receptor Binding Affinity
The binding affinity of chlorpheniramine for the histamine H1 receptor has been quantified through radioligand binding assays. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.
| Compound | Receptor | Ki (nM) | enantiomer | Reference(s) |
| Chlorpheniramine | Human H1 | 3.2 | Racemic | [7] |
| Dexchlorpheniramine | Human H1 | 2.67 - 4.81 | S-(+) | [2][8] |
| Levchlorpheniramine | Human H1 | 211 - 361 | R-(-) | [2] |
| Chlorpheniramine | Serotonin Transporter (SERT) | 15.2 | Racemic | [2] |
| Dexchlorpheniramine | Muscarinic Acetylcholine | 1,300 | S-(+) | [2] |
Note: Dexchlorpheniramine is the pharmacologically active enantiomer.
Effect on Mast Cell Degranulation and Histamine Release
The primary role of chlorpheniramine is to block the effects of already-released histamine. Its direct effect on preventing histamine release (mast cell stabilization) is less clear and appears to be context-dependent.
Some studies suggest that many first-generation antihistamines can inhibit mediator release from mast cells, though this may require concentrations higher than those achieved at therapeutic doses and the mechanism is thought to be unrelated to H1-receptor antagonism.[6][9] However, a study investigating lipopolysaccharide (LPS)-induced plasma leakage in rat skin found that chlorpheniramine maleate (B1232345) at a concentration of 10⁻⁷ mol/site did not prevent mast cell degranulation.[8]
Quantitative Data on Inhibition of Histamine Release: Currently, there is a lack of definitive studies providing a specific IC50 value for the inhibition of histamine release from mast cells by chlorpheniramine.
Effect on Cytokine Release
Beyond the immediate release of histamine, activated mast cells also synthesize and secrete a variety of pro-inflammatory cytokines. Some H1-antihistamines have been shown to inhibit the release of certain cytokines from human leukemic mast cells (HMC-1). For instance, azelastine, loratadine, and cetirizine (B192768) caused a dose-dependent inhibition of TNF-α release.
Quantitative Data on Inhibition of Cytokine Release by Chlorpheniramine: Specific dose-response data or IC50 values for the inhibition of cytokine release from mast cells by chlorpheniramine are not readily available in the current literature.
Experimental Protocols
Radioligand Binding Assay for H1 Receptor Affinity
This protocol outlines the general procedure to determine the Ki of chlorpheniramine for the H1 receptor.
Objective: To determine the inhibition constant (Ki) of chlorpheniramine for the H1 receptor.
Materials:
-
Biological Material: Cell membranes from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine (a high-affinity H1 receptor antagonist).
-
Test Compound: Chlorpheniramine hydrochloride.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 receptor antagonist (e.g., mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of chlorpheniramine.
-
In assay tubes, combine the cell membranes, [³H]mepyramine, and either buffer, a concentration of chlorpheniramine, or the non-specific binding control.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the chlorpheniramine concentration to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Visualization of Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand binding assay.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the activity of a released granular enzyme.
Objective: To assess the effect of chlorpheniramine on IgE-mediated mast cell degranulation.
Materials:
-
RBL-2H3 cells (rat basophilic leukemia cell line).
-
Anti-DNP IgE.
-
DNP-BSA (antigen).
-
This compound.
-
Tyrode's buffer.
-
pNAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide) substrate solution.
-
Stop buffer (e.g., 0.1 M Carbonate/Bicarbonate buffer, pH 10.0).
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in appropriate media.
-
Seed cells in a 96-well plate and allow them to adhere.
-
Sensitize the cells by incubating with anti-DNP IgE for 24 hours.
-
-
Compound Treatment:
-
Wash the sensitized cells with Tyrode's buffer.
-
Add different concentrations of chlorpheniramine (in Tyrode's buffer) to the wells and incubate for 30 minutes at 37°C. Include vehicle controls.
-
-
Degranulation Induction:
-
Induce degranulation by adding DNP-BSA to the wells.
-
Include controls for spontaneous release (buffer only) and total release (lysed cells).
-
Incubate for 1 hour at 37°C.
-
-
β-Hexosaminidase Assay:
-
Centrifuge the plate to pellet the cells.
-
Transfer a portion of the supernatant to a new 96-well plate.
-
Add pNAG substrate solution and incubate for 1-2 hours at 37°C.
-
Stop the reaction by adding stop buffer.
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.
-
Plot the percentage of inhibition against the logarithm of the chlorpheniramine concentration to determine the IC50 value (if inhibition is observed).
-
Cytokine Measurement by ELISA
This protocol describes a sandwich ELISA for quantifying cytokine levels in mast cell culture supernatants.
Objective: To measure the concentration of a specific cytokine (e.g., TNF-α, IL-6) released from mast cells following stimulation, in the presence or absence of chlorpheniramine.
Materials:
-
Capture antibody specific for the target cytokine.
-
Detection antibody (biotinylated) specific for the target cytokine.
-
Recombinant cytokine standard.
-
Streptavidin-HRP conjugate.
-
TMB substrate.
-
Stop solution (e.g., 2N H2SO4).
-
Coating buffer, assay diluent, and wash buffer.
-
96-well ELISA plates.
-
Plate reader.
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with assay diluent for 1 hour.
-
Sample Incubation: Add standards and cell culture supernatants (from mast cells treated with or without chlorpheniramine and a stimulus) to the wells and incubate for 2 hours.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes.
-
Substrate Development: Wash the plate and add TMB substrate. Incubate in the dark until color develops.
-
Stopping the Reaction: Add stop solution.
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards and use it to calculate the concentration of the cytokine in the samples.
Visualization of ELISA Workflow
Caption: General workflow for a sandwich ELISA.
Conclusion
This compound exerts its primary therapeutic effect as a potent inverse agonist of the histamine H1 receptor, effectively blocking the downstream signaling cascade that leads to allergic symptoms. While it has a high affinity for the H1 receptor, its direct role in stabilizing mast cells and preventing the release of histamine and cytokines is not well-established, with some evidence suggesting it is not an effective mast cell stabilizer. Further research is required to elucidate any potential secondary anti-inflammatory mechanisms and to provide quantitative data on its effects on mediator release from mast cells.
References
- 1. Antihistamines and mast cell stabilisers - Scoping systematic review of treatments for eczema - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. inhibits histamine release: Topics by Science.gov [science.gov]
- 3. Treatments for MCAS & Mast Cell Disease | The EDS Clinic [eds.clinic]
- 4. Expt 2- To determine anti-allergic activity by mast cell stabilization assay. | PDF [slideshare.net]
- 5. Beyond the histamine receptor: effect of antihistamines on mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Evidence that mast cell degranulation, histamine and tumour necrosis factor alpha release occur in LPS-induced plasma leakage in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro effects of histamine receptor 1 antagonists on proliferation and histamine release in canine neoplastic mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Stability Profile of Chlorpheniramine Maleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and stability profile of chlorpheniramine (B86927) maleate (B1232345), a widely used first-generation antihistamine. The information presented herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API). All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key analytical procedures are provided.
Chemical and Physical Properties
Chlorpheniramine maleate is the maleate salt of chlorpheniramine, a synthetic alkylamine derivative.[1] It is an odorless, white crystalline solid or powder with a bitter taste.[2] The following tables summarize the key chemical and physical properties of chlorpheniramine and its maleate salt.
Table 1: General Chemical Properties of Chlorpheniramine Maleate
| Property | Value | Reference(s) |
| Chemical Name | 2-[p-Chloro-α-[2-(dimethylamino)ethyl]benzyl]pyridine maleate (1:1) | [3] |
| IUPAC Name | (Z)-but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | [4][5] |
| CAS Number | 113-92-8 | [6][7] |
| Molecular Formula | C₁₆H₁₉ClN₂・C₄H₄O₄ | [4][7][8] |
| Molecular Weight | 390.86 g/mol | [2][6][9] |
Table 2: Physicochemical Properties of Chlorpheniramine Maleate
| Property | Value | Reference(s) |
| Melting Point | 130-135 °C (266-275 °F) | [2][4] |
| pKa (Strongest Basic) | 9.2 | [6] |
| UV Maximum Absorption (λmax) | 261-265 nm in 0.1N HCl | [1][8][10] |
| pH (of a 1-2% aqueous solution) | 4.0 - 5.0 | [2] |
Table 3: Solubility Profile of Chlorpheniramine Maleate
| Solvent | Solubility | Reference(s) |
| Water | 250 mg/mL (freely soluble) | [4] |
| Ethanol | 100 mg/mL (soluble) | [4] |
| Chloroform | Soluble | [6] |
| Ether | Slightly soluble | [3] |
| DMSO | ≥19.54 mg/mL | [5] |
| PBS (pH 7.2) | Approximately 5 mg/mL | [8] |
Stability Profile
Chlorpheniramine maleate is known to be sensitive to light and can degrade under various stress conditions, including exposure to acid, base, oxidation, and heat.[11][12] Stability studies are crucial to ensure the quality, safety, and efficacy of pharmaceutical formulations containing this API.
Table 4: Summary of Chlorpheniramine Maleate Stability and Degradation
| Stress Condition | Observations | Reference(s) |
| Acid Hydrolysis | Degradation occurs. | [13] |
| Base Hydrolysis | Significant degradation observed. In some cases, the degradation product may co-elute with the parent peak in HPLC analysis. | [12][13] |
| Oxidation | Degradation occurs in the presence of oxidizing agents (e.g., H₂O₂). | [12][13] |
| Thermal Degradation | The drug degrades upon exposure to dry heat (e.g., 105°C). | [12] |
| Photolytic Degradation | Sensitive to light; degradation occurs upon exposure to UV radiation. Storage in light-protected containers is recommended. | [11][12] |
| In Formulations | Can interact with other active ingredients, such as phenylephrine, leading to the formation of degradation products. | [14][15][16] |
Experimental Protocols
This section provides detailed methodologies for conducting key experiments to assess the chemical properties and stability of chlorpheniramine maleate.
Melting Point Determination
Objective: To determine the melting range of chlorpheniramine maleate.
Methodology:
-
A small amount of the finely powdered chlorpheniramine maleate sample is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Solubility Determination
Objective: To determine the solubility of chlorpheniramine maleate in various solvents.
Methodology:
-
An excess amount of chlorpheniramine maleate is added to a known volume of the selected solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of chlorpheniramine maleate in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of chlorpheniramine maleate.
Methodology:
-
A standard solution of chlorpheniramine maleate is prepared in water or a suitable co-solvent if the drug has low aqueous solubility.
-
The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve.[17][18]
Stability-Indicating HPLC Method and Forced Degradation Studies
Objective: To develop and validate a stability-indicating HPLC method and to assess the stability of chlorpheniramine maleate under various stress conditions.
Methodology:
A. HPLC Method:
-
Column: Reversed-phase C18 column (e.g., 5 µm particle size, 25 cm x 4.6 mm).[19]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) and octane (B31449) sulfonate sodium salt in water) and an organic solvent (e.g., acetonitrile).[19] The exact ratio should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.[19]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[19]
B. Forced Degradation Studies:
-
Acid Hydrolysis: A solution of chlorpheniramine maleate is treated with an acid (e.g., 1N HCl) and heated for a defined period. The solution is then neutralized before analysis.
-
Base Hydrolysis: A solution of chlorpheniramine maleate is treated with a base (e.g., 1N NaOH) and heated for a defined period. The solution is then neutralized before analysis.
-
Oxidative Degradation: A solution of chlorpheniramine maleate is treated with an oxidizing agent (e.g., 3-30% H₂O₂) and kept at room temperature or heated for a specific time.
-
Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 105°C) for a specified duration. A solution of the drug can also be refluxed.
-
Photolytic Degradation: The solid drug or a solution of the drug is exposed to UV radiation (e.g., 254 nm) for a certain period.
The stressed samples are then analyzed by the validated stability-indicating HPLC method to separate the intact drug from any degradation products.
Visualizations
The following diagrams illustrate key experimental workflows related to the analysis of chlorpheniramine maleate.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Chlorpheniramine Maleate | C20H23ClN2O4 | CID 5281068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. Chlorpheniramine Maleate - LKT Labs [lktlabs.com]
- 5. apexbt.com [apexbt.com]
- 6. Chlorphenamine maleate | 113-92-8 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Chloropheniramine maleate | C20H23ClN2O4 | CID 8231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Determination and stability testing method of chlorpheniramine maleate in the presence of tartrazine using HPLC Repository - UNAIR REPOSITORY [repository.unair.ac.id]
- 13. Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Major degradation product identified in several pharmaceutical formulations against the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dspace.ceu.es [dspace.ceu.es]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. medwinpublishers.com [medwinpublishers.com]
- 19. iomcworld.org [iomcworld.org]
In Vitro Antiviral Activity of Chlorpheniramine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiviral activity of chlorpheniramine (B86927) hydrochloride (HCI), also commonly studied as chlorpheniramine maleate (B1232345) (CPM). It summarizes key quantitative data, details experimental protocols, and illustrates the proposed mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of virology, pharmacology, and drug development.
Quantitative Assessment of Antiviral Efficacy
Chlorpheniramine has demonstrated in vitro antiviral activity against a range of respiratory viruses, most notably Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and various influenza viruses. The quantitative data from these studies are summarized below, providing insights into the potency and spectrum of its antiviral effects.
Table 1: Summary of In Vitro Antiviral Activity of Chlorpheniramine
| Virus Strain | Cell Line | Assay Type | Endpoint | Value | Citation(s) |
| SARS-CoV-2 (USA-WA1/2020) | Vero 76 | Virucidal Assay | Log Reduction | 2.5 log10 CCID50 | [1][2][3] |
| SARS-CoV-2 (Delta Variant, B.1.617.2) | 3D Human Tracheal/Bronchial Epithelial | Virus Yield Reduction Assay | Log Reduction | 2.69 | [4][5][6] |
| Influenza A/Shanghai/4664T/2013 (H7N9) | Madin-Darby Canine Kidney (MDCK) | CPE Reduction Assay | IC50 | 11.84 µM | [7] |
| Influenza A/Shanghai/37T/2009 (H1N1) | Madin-Darby Canine Kidney (MDCK) | CPE Reduction Assay | IC50 | 25.13 µM | [2][8] |
| Influenza A/Puerto Rico/8/1934 (H1N1) | Madin-Darby Canine Kidney (MDCK) | CPE Reduction Assay | IC50 | 23.47 µM | [2][8] |
| Influenza A/Guizhou/54/1989 (H3N2) | Madin-Darby Canine Kidney (MDCK) | CPE Reduction Assay | IC50 | 23.51 µM | [2][8] |
| Influenza B/Shanghai/2017 (BY) | Madin-Darby Canine Kidney (MDCK) | CPE Reduction Assay | IC50 | 23.96 µM | [2][8] |
| Cytotoxicity Data | |||||
| Chlorpheniramine Maleate | Vero E6 | MTT Assay | CC50 | 497.7 µg/mL | [9] |
| S-(+)-Chlorpheniramine Maleate | Madin-Darby Canine Kidney (MDCK) | CCK-8 Assay | CC50 | 285 ± 11 µM | [8] |
IC50 (Half-maximal Inhibitory Concentration), CC50 (Half-maximal Cytotoxic Concentration), CPE (Cytopathic Effect), CCID50 (50% Cell Culture Infectious Dose)
Proposed Mechanisms of Antiviral Action
Studies suggest that chlorpheniramine exerts its antiviral effects through a multi-modal mechanism, particularly against SARS-CoV-2.[9][10][11][12][13] For influenza viruses, the primary mechanism appears to be the inhibition of viral entry.[5][7]
Multi-modal Activity Against SARS-CoV-2
Chlorpheniramine has been shown to interfere with several stages of the SARS-CoV-2 lifecycle in vitro:
-
Inhibition of Viral Adsorption: It is proposed that chlorpheniramine can interfere with the binding of the viral spike protein to the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor, thus preventing viral attachment.[8][13]
-
Inhibition of Viral Replication: Molecular docking studies suggest that chlorpheniramine can interact with key viral enzymes essential for replication, such as the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp).[14][9][12]
-
Direct Virucidal Effect: Chlorpheniramine has demonstrated the ability to directly inactivate SARS-CoV-2 particles.[1][3][14][9]
Caption: Multi-modal antiviral action of Chlorpheniramine against SARS-CoV-2.
Inhibition of Influenza Virus Entry
For influenza viruses, chlorpheniramine appears to act at an early stage of the viral life cycle, primarily by inhibiting viral entry into the host cell.[5][7]
Potential Anti-inflammatory and Immunomodulatory Effects
As an H1 receptor antagonist, chlorpheniramine may also mitigate the inflammatory responses associated with viral infections. Some studies suggest that H1 antagonists can suppress the activation of the NF-κB signaling pathway, which is crucial for the production of pro-inflammatory cytokines.[8]
References
- 1. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 2. Frontiers | The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad Spectrum of Influenza Viruses [frontiersin.org]
- 3. In Vitro Virucidal Effect of Intranasally Delivered Chlorpheniramine Maleate Compound Against Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. CN103239446B - Application of chlorpheniramine maleate in preparation of medicaments for treating or preventing influenza virus - Google Patents [patents.google.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad Spectrum of Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlorpheniramine Maleate Displaying Multiple Modes of Antiviral Action Against SARS-CoV-2: An Initial Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. atcc.org [atcc.org]
- 12. Chlorpheniramine Maleate Displaying Multiple Modes of Antiviral Action Against SARS-CoV-2: An Initial Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. An In Vitro Microneutralization Assay for SARS‐CoV‐2 Serology and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Effects of Chlorpheniramine Hydrochloride in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorpheniramine (B86927), a first-generation H1 antihistamine, is widely utilized for the symptomatic relief of allergic conditions. Its therapeutic action is primarily attributed to the blockade of the histamine (B1213489) H1 receptor. However, a growing body of evidence from in vitro cellular models has elucidated a range of off-target effects that contribute to both its therapeutic profile and potential adverse reactions. This technical guide provides a comprehensive overview of the known off-target activities of chlorpheniramine hydrochloride, presenting quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways. The information herein is intended to serve as a critical resource for researchers in pharmacology, toxicology, and drug development, facilitating a deeper understanding of the molecular pharmacology of this widely used compound.
Introduction
Chlorpheniramine acts as an inverse agonist at the histamine H1 receptor, stabilizing the inactive conformation of the receptor and thereby reducing the histamine-mediated downstream signaling that characterizes an allergic response.[1] Beyond this primary mechanism, its lipophilic nature allows for penetration of the blood-brain barrier, leading to central nervous system effects such as sedation.[2] Investigations into its broader pharmacological profile have revealed interactions with a variety of other receptors, transporters, and ion channels, as well as modulation of intracellular signaling cascades. This guide will systematically explore these off-target interactions to provide a detailed molecular-level understanding of chlorpheniramine's effects in cellular models.
Off-Target Binding Affinities and Functional Activities
Chlorpheniramine exhibits significant binding affinity for several molecular targets other than the H1 receptor. These interactions are often concentration-dependent and can lead to clinically relevant effects. The following tables summarize the quantitative data on these off-target activities.
Monoamine Transporters
Chlorpheniramine has been shown to inhibit the reuptake of serotonin (B10506), positioning it as a weak selective serotonin reuptake inhibitor (SSRI).[2][3][4] This activity is thought to contribute to its anxiolytic and antidepressant-like effects observed in animal models.[5] Its affinity for norepinephrine (B1679862) and dopamine (B1211576) transporters is considerably weaker.[1]
Table 1: Binding Affinities of Chlorpheniramine for Monoamine Transporters
| Target | Binding Affinity (Kd) | Reference |
| Serotonin Transporter (SERT) | 15.2 nM | [1] |
| Norepinephrine Transporter (NET) | 1,440 nM | [1] |
| Dopamine Transporter (DAT) | 1,060 nM | [1] |
Muscarinic Acetylcholine (B1216132) Receptors
The anticholinergic properties of chlorpheniramine are well-documented and contribute to side effects such as dry mouth and blurred vision.[1] It acts as an antagonist at muscarinic acetylcholine receptors.
Table 2: Anticholinergic Activity of Chlorpheniramine
| Receptor/Assay | Value | Units | Cellular Model | Reference |
| Muscarinic Acetylcholine Receptors (human brain) | 1,300 | Kd (nM) | Human brain tissue | [1] |
| Inhibition of methacholine-induced secretion | 4.63 | ED50 (µM) | Human nasal mucosa in vitro | [6][7] |
| Inhibition of carbachol-induced contractions | - (Ranked lower than several other antihistamines) | pA2 value not specified for chlorpheniramine | Isolated guinea pig trachealis muscle | [8] |
Cardiac Ion Channels
Chlorpheniramine has been shown to block cardiac potassium channels, particularly the human ether-a-go-go-related gene (hERG) channel, which is crucial for cardiac repolarization.[9][10] This interaction can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.[9][11]
Table 3: Inhibitory Effects of Chlorpheniramine on Cardiac Ion Channels
| Channel | IC50 | Cellular Model | Reference |
| hERG (IKr) | ~20 µM | Xenopus oocytes | [10] |
| hERG (IKr) | 1.6 µM | Guinea pig ventricular myocytes | [12][13] |
| IKs | <20% inhibition at 10 µM | Guinea pig ventricular myocytes | [12][13] |
Other Off-Target Interactions
Chlorpheniramine has also been reported to interact with other cellular components, leading to a variety of effects.
Table 4: Miscellaneous Off-Target Activities of Chlorpheniramine
| Effect | IC50 / Concentration | Cellular Model | Reference |
| Inhibition of histamine-induced [Ca2+]i increase | 128 nM | Human salivary gland cells | [14] |
| Inhibition of carbachol-induced [Ca2+]i increase | 43.9 µM | Human salivary gland cells | [14] |
| Cytotoxicity (concanavalin A-induced proliferation) | 33.4 µM | Murine splenic lymphocytes | [14] |
| Genotoxicity (DNA damage) | 1.5 mM | Human peripheral blood lymphocytes | [15][16][17] |
| Inhibition of capsaicin-evoked calcium responses (TRPV1) | Significant inhibition | hTRPV1-expressing HEK cells | [18] |
| Antimalarial activity (CQS strain D6) | 61.2 µM | P. falciparum | [14] |
| Antimalarial activity (MDR strain Dd2) | 3.9 µM | P. falciparum | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the off-target effects of chlorpheniramine.
Receptor Binding Assays
Objective: To determine the binding affinity (Kd or Ki) of chlorpheniramine for a specific receptor or transporter.
General Protocol:
-
Membrane Preparation: Cells expressing the target receptor (e.g., CHO cells transfected with human H1 receptor) or tissue homogenates (e.g., guinea pig cortex) are lysed and centrifuged to isolate the cell membranes containing the receptor of interest.[14]
-
Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]mepyramine for the H1 receptor) is incubated with the membrane preparation in the presence of varying concentrations of chlorpheniramine.[14]
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of chlorpheniramine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
dot
Caption: Workflow for a competitive radioligand binding assay.
Two-Microelectrode Voltage-Clamp Assay in Xenopus Oocytes
Objective: To measure the effect of chlorpheniramine on the function of ion channels (e.g., hERG) expressed in a heterologous system.
Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the ion channel of interest (e.g., hERG).
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.
-
Electrophysiological Recording: A two-microelectrode voltage-clamp technique is used to control the membrane potential of the oocyte and record the resulting ion currents.[9]
-
Drug Application: Chlorpheniramine is applied to the bath solution at various concentrations.
-
Data Acquisition and Analysis: The effect of chlorpheniramine on the ion channel currents is recorded and analyzed to determine the IC50 value.[9]
Alkaline Comet Assay
Objective: To assess DNA damage (genotoxicity) in cells treated with chlorpheniramine.[15][16][17]
Protocol:
-
Cell Treatment: Human peripheral blood lymphocytes are incubated with varying concentrations of chlorpheniramine for a specified period (e.g., 24 hours).[17]
-
Cell Embedding: The treated cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber filled with a high pH alkaline buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA (containing strand breaks) migrates faster and forms a "comet tail," while undamaged DNA remains in the nucleoid (the "comet head").[15]
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope and analyzed using image analysis software to quantify the amount of DNA in the tail, which is proportional to the extent of DNA damage.[15]
dot
Caption: Experimental workflow for the alkaline comet assay.
Impact on Cellular Signaling Pathways
Chlorpheniramine has been shown to modulate several key intracellular signaling pathways, which can have significant downstream effects on cellular function.
NF-κB Signaling Pathway
In human nasal epithelial cells, histamine can activate the NF-κB pathway, leading to an inflammatory response and downregulation of aquaporin 5 (AQP5).[19] Chlorpheniramine can attenuate this effect by suppressing NF-κB activation, thereby reversing the histamine-induced decrease in AQP5 expression.[19]
dot
Caption: Chlorpheniramine's modulation of the NF-κB pathway.
JNK-Mediated Apoptosis
First-generation antihistamines, including chlorpheniramine, have been found to reverse the anti-apoptotic effect of IL-5 in eosinophils by inducing apoptosis.[20] This pro-apoptotic effect is mediated through the activation of the c-Jun N-terminal kinase (JNK) pathway.[20][21]
dot
Caption: JNK-mediated apoptosis induced by chlorpheniramine.
Calcium Signaling
Chlorpheniramine can inhibit histamine-induced increases in intracellular calcium ([Ca2+]i) in human salivary gland cells.[14] It has also been shown to inhibit capsaicin-triggered calcium responses mediated by the transient receptor potential vanilloid-1 (TRPV1) channel.[18]
Metabolism by Cytochrome P450 Enzymes
Chlorpheniramine is metabolized in the liver, primarily by cytochrome P450 enzymes.[1] Specifically, CYP2D6 is involved in its metabolism.[22][23] The stereoselective N-demethylation of chlorpheniramine is catalyzed by CYP2C11 and CYP2B1 in rat liver microsomes.[23] Genetic polymorphisms in CYP2D6 can lead to variability in the pharmacokinetics and pharmacodynamics of chlorpheniramine.[22]
Conclusion
The off-target effects of this compound are extensive and pharmacologically significant. Its interactions with monoamine transporters, muscarinic receptors, and cardiac ion channels, as well as its modulation of intracellular signaling pathways, contribute to its overall clinical profile, including both therapeutic benefits and adverse effects. A thorough understanding of these off-target activities is crucial for the safe and effective use of chlorpheniramine and for the development of future medications with improved selectivity. Researchers and drug development professionals should consider these off-target effects when designing and interpreting studies involving chlorpheniramine and when developing new chemical entities with similar structures.
References
- 1. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 2. Serotonergic effects of chlorpheniramine: An unexplored advantage of the first-generation antihistamine - Indian Journal of Skin Allergy [skinallergyjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Chlorpheniramine, selective serotonin-reuptake inhibitors (SSRIs) and over-the-counter (OTC) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorpheniramine and escitalopram: Similar antidepressant and nitric oxide lowering roles in a mouse model of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticholinergic properties of brompheniramine, chlorpheniramine, and atropine in human nasal mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticholinergic Properties of Brompheniramine, Chlorpheniramine, and Atropine in Human Nasal Mucosa in Vitro | Semantic Scholar [semanticscholar.org]
- 8. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Block of hERG K+ Channel by Classic Histamine H1 Receptor Antagonist Chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contractile and electrical activities of dexchlorpheniramine on rat hearts - MedCrave online [medcraveonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Cardiac electrophysiological actions of the histamine H1-receptor antagonists astemizole and terfenadine compared with chlorpheniramine and pyrilamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. selleckchem.com [selleckchem.com]
- 15. Study of Chlorpheniramine-induced Genotoxicity in Human Peripheral Blood Lymphocytes - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 16. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 17. Study of Chlorpheniramine-induced Genotoxicity in Human Peripheral Blood Lymphocytes - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 18. Transient receptor potential vanilloid-1-mediated calcium responses are inhibited by the alkylamine antihistamines dexbrompheniramine and chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chlorpheniramine attenuates histamine-mediated aquaporin 5 downregulation in human nasal epithelial cells via suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. First-generation antihistamines diphenhydramine and chlorpheniramine reverse cytokine-afforded eosinophil survival by enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stereoselective N-demethylation of chlorpheniramine by rat-liver microsomes and the involvement of cytochrome P450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated HPLC Method for the Quantification of Chlorpheniramine Hydrochloride
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Chlorpheniramine (B86927) Hydrochloride in pharmaceutical formulations. The method is demonstrated to be simple, precise, and accurate, making it suitable for routine quality control and research applications.
Introduction
Chlorpheniramine, an alkylamine derivative, is a first-generation antihistamine widely used to alleviate symptoms of allergic conditions such as rhinitis and urticaria.[1][2] It functions as a potent H1 receptor antagonist, competitively and reversibly inhibiting the action of histamine.[2][3] Given its widespread use in various pharmaceutical preparations, including tablets and syrups, a reliable and efficient analytical method for its quantification is crucial to ensure product quality and dosage accuracy.[4] This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the determination of Chlorpheniramine Hydrochloride, along with comprehensive validation data.
Experimental
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a UV detector is suitable. The system used for this validation was a Waters Acquity UPLC H-class.[1]
-
Column: A C18 reversed-phase column is recommended. A common choice is a 250 mm x 4.6 mm column with a 5 µm particle size.[1]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)[4]
-
Methanol (HPLC grade)[4]
-
Potassium dihydrogen phosphate[1]
-
Orthophosphoric acid[5]
-
Water (HPLC grade)
-
Chromatographic Conditions
The following chromatographic conditions were optimized for the separation and quantification of this compound:
| Parameter | Condition |
| Mobile Phase | Phosphate (B84403) buffer and Acetonitrile (60:40, v/v), pH 3.0 adjusted with Orthophosphoric Acid[5] |
| Column | C18, 250 mm x 4.6 mm, 5 µm[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[6] |
| Detection Wavelength | 265 nm[5] |
| Column Temperature | 30°C[1] |
| Run Time | Approximately 10 minutes |
Protocols
Preparation of Solutions
1. Phosphate Buffer Preparation (pH 3.0):
-
Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.[1]
-
Adjust the pH to 3.0 using orthophosphoric acid.[5]
-
Filter the buffer through a 0.45 µm membrane filter before use.
2. Mobile Phase Preparation:
-
Mix the prepared phosphate buffer and acetonitrile in a 60:40 volume-to-volume ratio.[5]
-
Degas the mobile phase using sonication or vacuum filtration.
3. Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.[1]
-
Dissolve and dilute to volume with the mobile phase.
4. Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5, 10, 15, 20, 25 µg/mL).
Sample Preparation
1. For Tablet Formulations:
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.[7]
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[6]
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.[1]
-
Further dilute the filtrate with the mobile phase to a final concentration within the calibration curve range.
2. For Syrup Formulations:
-
Accurately measure a volume of syrup equivalent to 10 mg of this compound.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes.[8]
-
Dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm nylon syringe filter.[8]
-
Dilute the filtrate with the mobile phase to a final concentration within the calibration curve range.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as system suitability, linearity, accuracy, precision, and robustness.[1]
System Suitability
System suitability was established by injecting the standard solution multiple times. The acceptance criteria for system suitability are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Linearity
The linearity of the method was determined by analyzing a series of standard solutions at different concentrations. The peak area was plotted against the corresponding concentration, and a linear regression analysis was performed.
| Parameter | Result |
| Linearity Range | 5 - 37.5 µg/mL[8] |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (Recovery)
The accuracy of the method was evaluated by performing recovery studies using the standard addition method. Known amounts of the standard were added to a pre-analyzed sample solution, and the samples were re-analyzed.
| Spike Level | Mean Recovery (%) |
| 80% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 |
| 120% | 98.0 - 102.0 |
Precision
The precision of the method was assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). This was done by analyzing multiple injections of the same standard solution on the same day and on different days.
| Precision Type | % RSD |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition.[5] The results were monitored for any significant changes in the chromatographic performance.
| Parameter Varied | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min | No significant change |
| Column Temperature | ± 2°C | No significant change |
| Mobile Phase Composition | ± 2% Acetonitrile | No significant change |
Results and Discussion
The developed HPLC method provides a good separation of this compound from common excipients found in pharmaceutical formulations. The retention time for this compound was consistently observed at approximately 2.44 minutes under the specified conditions.[5] The validation data demonstrates that the method is linear, accurate, precise, and robust over the specified range, making it highly suitable for its intended purpose.
Visualizations
References
- 1. iomcworld.org [iomcworld.org]
- 2. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 3. mims.com [mims.com]
- 4. ijrpr.com [ijrpr.com]
- 5. recentscientific.com [recentscientific.com]
- 6. ijpsi.org [ijpsi.org]
- 7. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.in [pharmacyjournal.in]
Application Notes and Protocols for UV-Vis Spectrophotometric Analysis of Chlorpheniramine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorpheniramine hydrochloride is a first-generation antihistamine commonly used to treat symptoms of allergic reactions, such as rhinitis and urticaria. Accurate and reliable analytical methods are crucial for the quantification of this compound in bulk drug substances and pharmaceutical formulations. This document provides a detailed protocol for the analysis of this compound using a simple, rapid, and cost-effective UV-Vis spectrophotometric method. The method is validated according to the International Council for Harmonisation (ICH) guidelines.
Principle
The method is based on the measurement of the ultraviolet absorbance of this compound in a suitable solvent. This compound exhibits a characteristic absorption maximum in the UV region, and the absorbance at this wavelength is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law.
Experimental Protocols
Instrumentation and Reagents
-
Instrumentation: A UV-Visible spectrophotometer (e.g., Shimadzu UV-1800) with a 1 cm quartz cuvette is required.[1][2]
-
Reagents:
Selection of Solvent and Wavelength of Maximum Absorbance (λmax)
Different solvents can be used for the analysis, with 0.1N HCl and water being common choices.[1][2][5] The selection is typically based on achieving the highest absorbance.[1] For Chlorpheniramine, the λmax is generally observed in the range of 261-268 nm in 0.1N HCl.[1][3][4][6] An eco-friendly method using water as a diluent identified a λmax at 223 nm.[2] For this protocol, 0.1N HCl is recommended as the solvent.
Procedure for λmax determination:
-
Prepare a dilute solution of this compound in 0.1N HCl.
-
Scan the solution over the UV range of 200-400 nm using the spectrophotometer with 0.1N HCl as a blank.[3][7]
-
Identify the wavelength of maximum absorbance (λmax).
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to the mark with 0.1N HCl.[4][6]
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the standard stock solution into a 10 mL volumetric flask and dilute to the mark with 0.1N HCl.[6]
Preparation of Sample Solutions (from Tablets)
-
Weigh and finely powder at least 10 tablets to ensure homogeneity.[3]
-
Accurately weigh a portion of the powdered tablets equivalent to 4 mg of this compound and transfer it to a 10 mL volumetric flask.[3][4]
-
Add approximately 7 mL of 0.1N HCl and sonicate for 15-30 minutes to ensure complete dissolution of the active ingredient.[3][4]
-
Dilute the solution to the 10 mL mark with 0.1N HCl and mix well.[3][4]
-
Filter the solution through a Whatman filter paper to remove any insoluble excipients.[5][6]
-
Further dilute the filtered solution with 0.1N HCl to obtain a final concentration within the linear range of the assay (e.g., 10-60 µg/mL).[3][4]
Calibration Curve
-
From the working standard solution (100 µg/mL), prepare a series of dilutions in 0.1N HCl to obtain concentrations in the range of 10-60 µg/mL.[3][4]
-
Measure the absorbance of each dilution at the predetermined λmax (e.g., 262 nm) against a 0.1N HCl blank.[3][4]
-
Plot a graph of absorbance versus concentration.
-
Determine the linearity of the method by calculating the correlation coefficient (R²) from the calibration curve.[1][6]
Sample Analysis
-
Measure the absorbance of the final diluted sample solution at the λmax.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Method Validation Parameters
The developed UV-Vis spectrophotometric method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[1] The key validation parameters are summarized in the tables below.
Table 1: Summary of Method Validation Parameters for Chlorpheniramine Analysis
| Parameter | Typical Range/Value | Reference |
| Solvent | 0.1N HCl or Water | [1][2] |
| λmax | 223 nm - 268 nm | [1][2][3][6] |
| Linearity Range | 8 - 60 µg/mL | [1][2][3][6] |
| Correlation Coefficient (R²) | > 0.997 | [1][6] |
Table 2: Accuracy Data (Recovery Studies)
Accuracy is determined by standard addition method, where a known amount of pure drug is added to a pre-analyzed sample solution and the recovery is calculated.
| Concentration Level | % Recovery | Reference |
| 80% | 100.2% | [6] |
| 100% | 100.5% | [6] |
| 120% | 99.5% | [6] |
| General Acceptance Criteria | 98 - 102% | [1] |
Table 3: Precision Data (%RSD)
Precision is evaluated by performing repeated measurements on the same sample. It is expressed as the relative standard deviation (%RSD).
| Precision Type | %RSD | Reference |
| Intra-day Precision | < 1% | [1] |
| Inter-day Precision | < 1% | [1] |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
| Parameter | Value | Reference |
| LOD | 0.62 - 2.2 µg/mL | [1][6][7] |
| LOQ | 1.87 - 6.6 µg/mL | [1][7] |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the UV-Vis spectrophotometric analysis of this compound.
Caption: Workflow for UV-Vis analysis of Chlorpheniramine HCl.
Conclusion
The described UV-Vis spectrophotometric method is simple, accurate, precise, and cost-effective for the routine analysis of this compound in bulk and pharmaceutical dosage forms. The method validation parameters presented demonstrate its reliability for quality control purposes.
References
Application Note: Enantioselective Separation of Chlorpheniramine Hydrochloride Isomers by Chiral HPLC
Introduction
Chlorpheniramine (B86927), an antihistamine commonly used in the treatment of allergic conditions, is a chiral compound that exists as two enantiomers: S-(+)-chlorpheniramine (dexchlorpheniramine) and R-(-)-chlorpheniramine. The pharmacological activity of chlorpheniramine resides primarily in the S-(+)-enantiomer, which exhibits a significantly higher affinity for the H1 histamine (B1213489) receptor compared to its R-(-)-counterpart.[1] The R-(-)-enantiomer is less active and may contribute to sedative side effects.[1][2] Therefore, the enantioselective separation and quantification of chlorpheniramine isomers are critical for the quality control of pharmaceutical formulations to ensure therapeutic efficacy and safety. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of chlorpheniramine hydrochloride enantiomers.
Principle
The separation is achieved using a chiral stationary phase (CSP) that selectively interacts with the enantiomers of chlorpheniramine, leading to differential retention times and subsequent resolution. The method described here utilizes an amylose-based CSP, which has demonstrated excellent enantioselectivity for this compound. High-performance liquid chromatography (HPLC) is a widely used and powerful technique for resolving the enantiomers of chiral drugs.[1][3][4]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, and a UV detector is required.[1]
-
Chiral Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size) or a similar amylose (B160209) tris(3,5-dimethylphenylcarbamate) based column.[2][5]
-
Solvents:
-
Reference Standards:
-
S-(+)-chlorpheniramine maleate (B1232345) (for peak identification)[2][5]
Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)[2][5] |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (97.5 : 2.5 : 0.025, v/v/v)[2][5] |
| Flow Rate | 1.2 mL/min[1][2][5] |
| Column Temperature | 25°C[1][2][5] |
| Detection Wavelength | 258 nm[1][2][5] |
| Injection Volume | 10-20 µL[1] |
Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of racemic chlorpheniramine maleate in the mobile phase to obtain a concentration of approximately 100 µg/mL.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 2-10 µg/mL).[2]
-
Sample Preparation (for a tablet formulation):
-
Crush a tablet and dissolve a portion of the powder equivalent to a known amount of chlorpheniramine maleate in the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute the solution with the mobile phase to a final concentration within the calibration range (e.g., 10 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.[1]
-
Analysis Procedure
-
Equilibrate the Chiralpak AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]
-
Inject a solution of the S-(+)-enantiomer (dexchlorpheniramine) to confirm its retention time.[1]
-
Inject the racemic standard solution to verify the separation of the two enantiomers.
-
Construct a calibration curve by injecting the working standard solutions and plotting the peak area against the concentration for each enantiomer.
-
Inject the prepared sample solutions to determine the concentration of each enantiomer.
Data Presentation
The performance of the described chiral HPLC method is summarized in the following tables.
Table 1: Chromatographic Performance
| Parameter | S-(+)-Chlorpheniramine | R-(-)-Chlorpheniramine |
| Retention Time (min) | 9.63 ± 0.05[2] | 11.36 ± 0.08[2] |
| Separation Factor (α) | \multicolumn{2}{c | }{1.24[2]} |
| Resolution (Rs) | \multicolumn{2}{c | }{3.80[2]} |
Table 2: Method Validation Data
| Parameter | S-(+)-Chlorpheniramine | R-(-)-Chlorpheniramine |
| Linearity Range (µg/mL) | 2-10[2] | 2-10[2] |
| Correlation Coefficient (r²) | 0.999[2] | 0.999[2] |
| Limit of Detection (LOD) (µg/mL) | 0.29[2] | 0.44[2] |
| Limit of Quantification (LOQ) (µg/mL) | 0.88[2] | 1.31[2] |
| Intra-day Precision (RSD %) | 0.25-1.40[2] | 1.34-1.50[2] |
| Inter-day Precision (RSD %) | 0.24-0.61[2] | 1.28-1.40[2] |
Experimental Workflow Diagram
Caption: Workflow for the enantioselective separation of chlorpheniramine isomers by chiral HPLC.
Alternative and Complementary Methods
While the amylose-based CSP method is highly effective, other approaches for the enantioselective separation of chlorpheniramine have also been reported. These include the use of β-cyclodextrin chiral stationary phases and the addition of chiral selectors, such as carboxymethyl-β-cyclodextrin, to the mobile phase for use with a standard achiral column.[6][7][8] For instance, a method using a conventional ODS column with a mobile phase containing carboxymethyl-β-cyclodextrin has been described.[6] Another approach involves a β-cyclodextrin chiral stationary phase (CYCLOBOND I 2000) with a mobile phase of diethylamine acetate, methanol, and acetonitrile.[7] In some cases, a coupled achiral-chiral chromatographic system has been employed to separate the enantiomers from a biological matrix before chiral separation.[9]
Conclusion
The detailed chiral HPLC method provides a reliable and reproducible approach for the enantioselective separation of this compound isomers. The method is suitable for quality control in pharmaceutical manufacturing and for research purposes. The validation data demonstrates that the method is linear, sensitive, precise, and accurate for the quantification of S-(+)- and R-(-)-chlorpheniramine.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective determination of chlorpheniramine in various formulations by HPLC using carboxymethyl-beta-cyclodextrin as a chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The enantioselective determination of chlorpheniramine and its major metabolites in human plasma using chiral chromatography on a beta-cyclodextrin chiral stationary phase and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Determination of the enantiomers of chlorpheniramine and its main monodesmethyl metabolite in urine using achiral-chiral liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Efficacy of Chlorpheniramine Hydrochloride Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorpheniramine is a first-generation alkylamine antihistamine that functions as a potent H1 receptor antagonist.[1][2] It competitively binds to H1 receptors on effector cells, thereby blocking the action of endogenous histamine (B1213489) and providing temporary relief from allergic symptoms such as sneezing, watery eyes, and runny nose.[1][2] The efficacy of antihistamines like Chlorpheniramine hydrochloride is a critical parameter in drug development and quality control. Cell-based assays offer a robust, reproducible, and high-throughput method for determining the potency of H1 receptor antagonists by measuring their ability to inhibit histamine-induced cellular responses.[3]
This document provides detailed protocols for two key cell-based assays to determine the efficacy of this compound: a primary Calcium Flux Assay to measure its inhibitory activity on the H1 receptor signaling pathway, and a secondary MTT Cell Viability Assay to rule out cytotoxic effects.
Mechanism of Action: H1 Receptor Signaling
The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gq/11 protein.[4][5] Upon activation by histamine, the Gq/11 protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+), which leads to a transient increase in cytosolic calcium concentration and subsequent cellular responses.[6][7] this compound exerts its effect by acting as an inverse agonist, blocking the H1 receptor and preventing this signaling cascade.[1]
Caption: Histamine H1 receptor signaling pathway and point of inhibition by Chlorpheniramine.
Protocol 1: Calcium Flux Assay for IC50 Determination
This protocol measures the ability of Chlorpheniramine to inhibit the histamine-induced increase in intracellular calcium. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the drug's efficacy. Assays are commonly performed in cell lines recombinantly expressing the human H1 receptor, such as HEK293 or CHO cells.[5][8]
A. Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the human Histamine H1 Receptor (e.g., HRH1 Nomad Cell Line).[8]
-
Cell Culture Medium: DMEM or Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Reagents:
-
This compound
-
Histamine
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Equipment:
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with kinetic reading capability and injectors (e.g., FlexStation, FLIPR)
-
CO2 incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Standard cell culture equipment (flasks, pipettes, centrifuge)
-
B. Experimental Protocol
-
Cell Seeding:
-
Culture cells to 80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into a black, clear-bottom 96-well plate at a density of 40,000-50,000 cells/well in 100 µL of medium.
-
Incubate for 18-24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer (e.g., HBSS) to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Prepare a stock solution of Histamine in assay buffer. The final concentration used should be the EC80 (the concentration that gives 80% of the maximal response), which must be determined empirically beforehand (typically in the range of 50-100 nM).[8][9]
-
-
Dye Loading:
-
Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions (e.g., 2 µM Fluo-4 AM with 2.5 mM Probenecid in HBSS).
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
Treatment and Measurement:
-
After incubation, aspirate the dye loading solution and wash the cells gently with 100 µL of assay buffer.
-
Add 100 µL of the various Chlorpheniramine dilutions to the appropriate wells. Include wells for "vehicle control" (buffer with DMSO) and "no-agonist control".
-
Incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence reader.
-
Set the reader to record fluorescence kinetically (e.g., every 1-2 seconds) for a total of 2-3 minutes.
-
After establishing a stable baseline reading (approx. 15-20 seconds), use the instrument's injector to add a pre-determined volume of the EC80 Histamine solution to all wells (except the no-agonist control).
-
Continue recording the fluorescence signal.
-
C. Data Analysis
-
The change in fluorescence (ΔRFU = Fmax - Fmin) is proportional to the increase in intracellular calcium.
-
Normalize the data:
-
Percent Inhibition (%) = 100 * [1 - (ΔRFU_Test - ΔRFU_NoAgonist) / (ΔRFU_Vehicle - ΔRFU_NoAgonist)]
-
-
Plot the Percent Inhibition against the logarithm of the Chlorpheniramine concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[10]
Protocol 2: MTT Cell Viability Assay
This assay is crucial to ensure that the observed inhibition in the primary assay is due to specific receptor antagonism and not drug-induced cell death. The MTT assay measures the metabolic activity of viable cells.[11][12][13]
A. Materials and Reagents
-
Cell Line & Culture Medium: Same as in Protocol 1.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).
-
This compound.
-
-
Equipment:
-
Clear 96-well microplates.
-
Absorbance microplate reader (570 nm).
-
CO2 incubator and standard cell culture equipment.
-
B. Experimental Protocol
-
Cell Seeding & Treatment:
-
Seed cells in a clear 96-well plate as described in Protocol 1.
-
After 24 hours, replace the medium with fresh medium containing the same serial dilutions of this compound used in the primary assay. Include a vehicle control (DMSO) and a "cells only" control.
-
Incubate for a duration that matches the total exposure time in the primary assay (e.g., ~2 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[11]
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using the microplate reader.
-
C. Data Analysis
-
Subtract the average absorbance of the "medium only" blank wells from all other wells.
-
Calculate the percentage of cell viability:
-
Cell Viability (%) = 100 * (Absorbance_Test / Absorbance_VehicleControl)
-
-
Plot Cell Viability (%) against the Chlorpheniramine concentration.
Caption: General experimental workflow for determining Chlorpheniramine efficacy.
Data Presentation and Expected Results
Quantitative data should be summarized in clear, structured tables.
Table 1: Example Data Summary for Calcium Flux Assay
| Chlorpheniramine Conc. (nM) | Mean ΔRFU | Std. Dev. | % Inhibition |
| 0 (Vehicle Control) | 15,230 | 850 | 0.0% |
| 0.1 | 14,980 | 790 | 1.6% |
| 1.0 | 12,850 | 650 | 15.6% |
| 10.0 | 7,650 | 430 | 49.8% |
| 100.0 | 2,130 | 210 | 86.0% |
| 1000.0 | 550 | 95 | 96.4% |
| Calculated IC50 (nM) | 10.1 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Example Data Summary for MTT Cell Viability Assay
| Chlorpheniramine Conc. (nM) | Mean Absorbance (570 nm) | Std. Dev. | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0% |
| 0.1 | 1.245 | 0.091 | 99.6% |
| 1.0 | 1.233 | 0.088 | 98.6% |
| 10.0 | 1.241 | 0.095 | 99.3% |
| 100.0 | 1.225 | 0.082 | 98.0% |
| 1000.0 | 1.210 | 0.090 | 96.8% |
Note: Data are hypothetical and for illustrative purposes only.
Expected Results: For the Calcium Flux Assay, a sigmoidal dose-response curve is expected, showing increasing inhibition of the histamine-induced signal with increasing concentrations of Chlorpheniramine. For the MTT Assay, cell viability should remain high (>90%) across the concentration range tested, confirming that the observed effects in the primary assay are not due to cytotoxicity.
References
- 1. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Chlorpheniramine Maleate? [synapse.patsnap.com]
- 3. Assessment of antihistamine efficacy and potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Experimental Design for Studying Chlorpheniramine Hydrochloride Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in-vivo investigation of Chlorpheniramine (B86927) hydrochloride, a first-generation alkylamine antihistamine. This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the underlying signaling pathways to facilitate robust and reproducible preclinical research.
Mechanism of Action
Chlorpheniramine primarily acts as a potent histamine (B1213489) H1 receptor inverse agonist.[1][2] By binding to the H1 receptor, it blocks the action of endogenous histamine, thereby preventing the downstream signaling cascade that leads to allergic and inflammatory responses.[1] This includes the inhibition of pro-inflammatory mediator release, reduction of vascular permeability, and prevention of smooth muscle contraction.[1] Additionally, chlorpheniramine is known to cross the blood-brain barrier, leading to central nervous system effects such as sedation. It also possesses weak anticholinergic and some serotonin (B10506) reuptake inhibitory properties.[3][4]
Signaling Pathway
The primary signaling pathway inhibited by Chlorpheniramine is the histamine H1 receptor-mediated activation of the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade culminates in the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory genes. Chlorpheniramine, by blocking the initial step of histamine binding, effectively suppresses this entire pathway.[1][5]
Quantitative Data
The following tables summarize key quantitative data for Chlorpheniramine from in vivo studies.
Table 1: Pharmacokinetic Parameters of Chlorpheniramine in Various Species
| Species | Route of Administration | Dose | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) | Reference |
| Human | Oral | 4 mg | 2.0 | 15.0 | 12 - 30 | 25 - 50 | [6][7] |
| Dog | IV | - | - | - | - | - | |
| Swine | IV | 0.1 mg/kg | - | - | 1.3 - 2.6 | - | [6] |
| Swine | Oral | - | - | - | - | 2.4 - 22 | [6] |
| Rat | Oral | 20 mg/kg | - | - | - | - | [8] |
| Rat | IV | 20 mg/kg | - | - | - | - | [8] |
| Equine | IV | 0.1 mg/kg | - | - | 1.3 - 2.6 | - | [6] |
| Ovine | IV | 0.1 mg/kg | - | - | 1.3 - 2.6 | - | [6] |
Table 2: In Vivo Efficacy and Sedative Effects of Chlorpheniramine
| Animal Model | Species | Endpoint | Dose | Effect | Reference |
| Allergic Cough | Guinea Pig | Inhibition of allergic and capsaicin-induced cough | 0.1 - 3.0 mg/kg, p.o. | Dose-dependent inhibition | [1] |
| Sedation | Mouse | Reduced spontaneous locomotor activity | 2 mg/kg | Significant reduction | [9] |
| Sedation | Mouse | Reduced motor coordination | - | Significant reduction | [10] |
| Spinal Anesthesia | Rat | Motor, proprioceptive, and nociceptive blockade | Intrathecal | Dose-dependent blockade | [11] |
Table 3: Acute Toxicity of Chlorpheniramine Maleate
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 118 | [12] |
| Rat | Subcutaneous | 198 (1 day old) | [12] |
| Rat | Intraperitoneal | 284 (1 day old) | [12] |
| Mouse | Oral | - | |
| Guinea Pig | Oral | - |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Ovalbumin-Induced Allergic Rhinitis in Rats
This model is used to evaluate the efficacy of Chlorpheniramine in alleviating the symptoms of allergic rhinitis.[13][14][15]
Protocol:
-
Animals: Male Sprague Dawley or Wistar rats (250-300 g) are commonly used.[16]
-
Sensitization:
-
On days 1, 3, 5, 7, 9, 11, and 13, intraperitoneally (i.p.) inject rats with 1 mL of a solution containing 0.3 mg ovalbumin (OVA) and 30 mg aluminum hydroxide (B78521) as an adjuvant in physiological saline.[14]
-
A fourteen-day sensitization protocol can also be performed with a single i.p. injection of 100 µg OVA adsorbed on 20 mg alum.[16]
-
-
Challenge:
-
From day 14 to 21, challenge the sensitized rats daily by intranasal administration of approximately 50 µL of a 5% OVA solution into each nostril.[14]
-
-
Treatment:
-
Administer Chlorpheniramine hydrochloride or vehicle control (e.g., saline) via the desired route (e.g., oral gavage, i.p. injection) at a predetermined time before the OVA challenge.
-
-
Assessment of Symptoms:
-
Histopathological Analysis:
-
At the end of the study, euthanize the animals and collect nasal mucosal tissue.
-
Perform histological staining (e.g., H&E, PAS, Giemsa) to assess inflammatory cell infiltration (eosinophils, mast cells), goblet cell metaplasia, and other tissue remodeling hallmarks.[14]
-
Histamine-Induced Bronchoconstriction in Guinea Pigs
This is a classic model to assess the in vivo efficacy of H1 antihistamines in preventing bronchospasm.[1]
Protocol:
-
Animals: Male Hartley guinea pigs are commonly used.
-
Anesthesia and Surgical Preparation:
-
Anesthetize the guinea pigs (e.g., with urethane).
-
Perform a tracheotomy and cannulate the trachea for artificial ventilation.
-
Cannulate the jugular vein for intravenous (i.v.) drug administration and the carotid artery for blood pressure monitoring.
-
-
Ventilation and Measurement of Bronchoconstriction:
-
Ventilate the animals with a constant volume respirator.
-
Measure changes in pulmonary inflation pressure (Ppi) or airway resistance as an index of bronchoconstriction.
-
-
Experimental Procedure:
-
Administer a baseline i.v. infusion of histamine to determine a dose that elicits a moderate, reproducible increase in Ppi (e.g., 2.5-20 µg/kg).[17]
-
Administer this compound or vehicle control i.v. at various doses.
-
After a set time, challenge the animals again with the predetermined dose of histamine.
-
-
Data Analysis:
-
Measure the peak change in Ppi following the histamine challenge in both control and treated groups.
-
Calculate the dose of Chlorpheniramine required to inhibit the histamine-induced bronchoconstriction by 50% (ED50) to determine its potency.
-
Assessment of Sedative Effects in Mice
This protocol is used to evaluate the central nervous system depressant effects of Chlorpheniramine.[9][10]
Protocol:
-
Animals: Swiss albino mice of either sex (25-30 g) are suitable.
-
Apparatus:
-
Actophotometer: To measure spontaneous locomotor activity.
-
Rotarod: To assess motor coordination.
-
-
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least 7 days before the experiment.
-
Training (for Rotarod): Train the mice on the rotarod apparatus for a set duration until they can consistently remain on the rotating rod.
-
Treatment: Administer this compound (e.g., 2 mg/kg) or vehicle control orally.
-
Actophotometer Test: 30-60 minutes after drug administration, place each mouse in the actophotometer and record the locomotor activity (e.g., number of beam breaks) for a defined period (e.g., 5 minutes).[9]
-
Rotarod Test: Place the treated mice on the rotating rod of the rotarod apparatus and record the time they are able to maintain their balance.
-
-
Data Analysis:
-
Compare the mean locomotor activity counts and the mean time on the rotarod between the Chlorpheniramine-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
These application notes provide a framework for the in vivo experimental design to study the effects of this compound. The provided protocols and quantitative data serve as a valuable resource for researchers to design and execute robust preclinical studies, contributing to a deeper understanding of the pharmacology of this widely used antihistamine. Adherence to ethical guidelines for animal research is paramount in all experimental procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sedation and histamine H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on antihistaminic action. II: In vitro and in vivo effect of chlorpheniramine and its analogs on the uptake and retention of 5-hydroxytryptamine by rabbit blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorpheniramine attenuates histamine-mediated aquaporin 5 downregulation in human nasal epithelial cells via suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "PHARMACOKINETIC EVALUATION OF CHLORPHENIRAMINE MALEATE IN MAN AND SEVE" by RONALD NEWTON WARNER [docs.lib.purdue.edu]
- 7. researchgate.net [researchgate.net]
- 8. Intestinal absorption and metabolism of chlorpheniramine enantiomers in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 11. Chlorpheniramine produces spinal motor, proprioceptive and nociceptive blockades in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Cang-ai volatile oil alleviates nasal inflammation via Th1/Th2 cell imbalance regulation in a rat model of ovalbumin-induced allergic rhinitis [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Bronchoconstriction by histamine and bradykinin in guinea pigs: relationship to thromboxane A2 generation and the effect of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Stability Testing of Chlorpheniramine Hydrochloride Under ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stability testing is a critical component of drug development, ensuring that a drug substance or drug product maintains its quality, safety, and efficacy throughout its shelf life. The International Council for Harmonisation (ICH) provides a set of guidelines, with ICH Q1A(R2) being the cornerstone for stability testing of new drug substances and products.[1][2][3] This document provides a detailed protocol for conducting stability testing on Chlorpheniramine Hydrochloride, an antihistamine commonly used in the treatment of allergic conditions.
This application note outlines the procedures for long-term and accelerated stability testing, as well as forced degradation studies, in accordance with ICH guidelines. It also details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products.
Stability Testing Protocol
The objective of this protocol is to provide evidence on how the quality of this compound varies with time under the influence of temperature, humidity, and light.
Materials and Equipment
-
This compound active pharmaceutical ingredient (API) or finished dosage form (e.g., tablets).
-
Validated stability chambers capable of maintaining the specified temperature and humidity conditions.
-
HPLC system with a UV detector.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Reagents for HPLC mobile phase and forced degradation studies (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide).
Selection of Batches
Stability studies should be performed on at least three primary batches of the drug substance or product.[2][3] For solid oral dosage forms, two of the three batches should be at least pilot scale (one-tenth of full production scale or 100,000 tablets/capsules, whichever is larger).[3]
Container Closure System
The stability studies must be conducted on the drug product in the container closure system proposed for marketing.[2]
Storage Conditions and Testing Frequency
The following storage conditions are based on ICH Q1A(R2) for Climatic Zones I and II.[2]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[4] These studies are typically performed on a single batch of the drug substance.[2]
Experimental Protocol for Forced Degradation
A solution of this compound (e.g., 1 mg/mL) is subjected to the following stress conditions:
| Stress Condition | Reagent and Conditions |
| Acid Hydrolysis | 1 M HCl at 90°C for 2 hours.[5] |
| Base Hydrolysis | 1 M NaOH at 90°C for 2 hours.[5] |
| Oxidation | 3% H₂O₂ at 90°C for 2 hours.[5] |
| Thermal Degradation | Solid drug substance/product stored at 105°C for 48 hours.[6] |
| Photolytic Degradation | Expose the drug substance/product to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). |
Samples are withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for HPLC analysis.
Analytical Methodology: Stability-Indicating HPLC Method
A validated stability-indicating analytical method is crucial for the accurate quantification of the active ingredient and its degradation products.
HPLC Parameters
| Parameter | Specification |
| Column | Reversed-phase C18 (5 µm, 25 cm x 4.6 mm)[5] |
| Mobile Phase | Mixture of potassium dihydrogen phosphate (B84403) and octane (B31449) sulphonate sodium salt in water and acetonitrile.[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV at 214 nm[5] |
| Injection Volume | 50 µL[5] |
| Column Temperature | 30°C[5] |
Method Validation
The HPLC method should be validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison and trend analysis.
Table of Long-Term and Accelerated Stability Data
Product: this compound Tablets Batch No: XYZ123 Container Closure: HDPE Bottle
| Storage Condition | Testing Interval (Months) | Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 25°C/60%RH | 0 | 100.2 | ND | ND |
| 3 | 99.8 | 0.1 | ND | |
| 6 | 99.5 | 0.2 | 0.1 | |
| 9 | 99.1 | 0.3 | 0.1 | |
| 12 | 98.8 | 0.4 | 0.2 | |
| 40°C/75%RH | 0 | 100.2 | ND | ND |
| 3 | 98.5 | 0.5 | 0.3 | |
| 6 | 97.1 | 0.9 | 0.5 |
ND: Not Detected
Table of Forced Degradation Data
Product: this compound Batch No: ABC456
| Stress Condition | % Assay of Chlorpheniramine HCl | Peak Area of Major Degradant |
| Control | 100.0 | - |
| Acid Hydrolysis (1M HCl, 90°C, 2h) | 85.2 | 12.5% |
| Base Hydrolysis (1M NaOH, 90°C, 2h) | 78.9 | 18.3% |
| Oxidative (3% H₂O₂, 90°C, 2h) | 92.1 | 5.8% |
| Thermal (105°C, 48h) | 96.5 | 2.1% |
| Photolytic | 98.8 | 1.0% |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for ICH Stability Testing of this compound.
Logical Relationship of Forced Degradation Studies
Caption: Forced Degradation Pathways for this compound.
Conclusion
This application note provides a comprehensive framework for conducting stability testing of this compound in accordance with ICH guidelines. Adherence to these protocols will ensure the generation of robust and reliable stability data, which is essential for regulatory submissions and for guaranteeing the quality, safety, and efficacy of the drug product throughout its lifecycle. The provided stability-indicating HPLC method and data presentation formats offer a practical guide for researchers in the pharmaceutical industry.
References
Application Note: Forced Degradation Studies and Impurity Profiling of Chlorpheniramine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpheniramine (B86927) hydrochloride is a first-generation antihistamine widely used in the treatment of allergic conditions such as rhinitis and urticaria. To ensure the safety, efficacy, and stability of pharmaceutical products containing chlorpheniramine hydrochloride, regulatory agencies require comprehensive forced degradation studies and impurity profiling. Forced degradation studies, or stress testing, are designed to intentionally degrade the active pharmaceutical ingredient (API) under more severe conditions than accelerated stability studies. These studies help to elucidate the degradation pathways of the drug substance, identify potential degradation products, and develop stability-indicating analytical methods. This application note provides a detailed protocol for conducting forced degradation studies on this compound and for subsequent impurity profiling.
Impurity profiling is the identification and quantification of all potential impurities in a drug substance, including process-related impurities and degradation products. A thorough understanding of the impurity profile is a critical component of the drug development process and is essential for ensuring the quality and safety of the final drug product.
Data Presentation
The following table summarizes the quantitative data from forced degradation studies performed on this compound under various stress conditions.
| Stress Condition | Reagents and Conditions | % Degradation of Chlorpheniramine | Identified Degradation Products/Impurities |
| Acidic Hydrolysis | 1 M HCl at 25°C for 20 hours | 2.31% | 2-[p-chloro-α-(2-pyridyl)benzyl]pyridine (Impurity B) |
| Basic Hydrolysis | 1 M NaOH at 25°C for 20 hours | 10.49% | Desmethyl Chlorpheniramine (Impurity C) |
| Oxidative Degradation | 30% H₂O₂ at 60°C for 1 hour | 4.10% | Chlorpheniramine N-oxide |
| Thermal Degradation | Solid state at 105°C for 48 hours | 10.39% | Degradation products not specified in detail |
| Photolytic Degradation | Exposed to UV light (254 nm) and daylight for 72 hours | 3.59% | Degradation products not specified in detail |
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 1 M
-
Hydrogen Peroxide (H₂O₂), 30%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate (B84403) Buffer
Analytical Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate and quantify this compound from its degradation products. A typical method would involve a C18 column with a mobile phase consisting of a mixture of phosphate buffer and acetonitrile, with UV detection. The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Forced Degradation (Stress Testing) Protocols
1. Acidic Hydrolysis
-
Accurately weigh and dissolve a known amount of this compound in 1 M HCl to achieve a final concentration of approximately 1 mg/mL.
-
Keep the solution at room temperature (25°C) for 20 hours.
-
After the incubation period, neutralize the solution with an equivalent amount of 1 M NaOH.
-
Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC to determine the percentage of degradation and to identify any degradation products.
2. Basic Hydrolysis
-
Accurately weigh and dissolve a known amount of this compound in 1 M NaOH to achieve a final concentration of approximately 1 mg/mL.
-
Keep the solution at room temperature (25°C) for 20 hours.
-
After the incubation period, neutralize the solution with an equivalent amount of 1 M HCl.
-
Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC.
3. Oxidative Degradation
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or methanol) to achieve a final concentration of approximately 1 mg/mL.
-
Add an equal volume of 30% H₂O₂ to the solution.
-
Reflux the mixture at 60°C for 1 hour.
-
Cool the solution to room temperature.
-
Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC.
4. Thermal Degradation
-
Place a known amount of solid this compound in a stable, dry container.
-
Heat the sample in an oven at 105°C for 48 hours.
-
After the heating period, allow the sample to cool to room temperature.
-
Dissolve the sample in the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC.
5. Photolytic Degradation
-
Prepare a solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Expose the solution to UV light (254 nm) and daylight for 72 hours. A control sample should be kept in the dark under the same conditions.
-
After the exposure period, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze both the exposed and control samples by HPLC.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow of forced degradation and impurity profiling.
Logical Relationship of Impurity Profiling
Caption: Logic of impurity source, analysis, and control.
Application Note: Development of a Stability-Indicating HPLC Method for Chlorpheniramine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpheniramine hydrochloride is a first-generation antihistamine commonly used to relieve symptoms of allergies, hay fever, and the common cold. To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, a robust stability-indicating analytical method is crucial. This method must be able to accurately quantify the active pharmaceutical ingredient (API) and separate it from any potential degradation products that may form under various environmental conditions. This application note provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.
Materials and Methods
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter
-
Water bath
-
Hot air oven
-
Photostability chamber
Reagents and Chemicals
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Sodium hydroxide (B78521) (AR grade)
-
Hydrochloric acid (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Purified water
Experimental Protocols
Chromatographic Conditions
A reversed-phase HPLC method was developed and optimized for the determination of this compound.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Run Time | 10 minutes |
Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in purified water to obtain a desired concentration (e.g., 20 mM). Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: Mix the phosphate buffer and acetonitrile in the ratio of 60:40 (v/v). Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution: Accurately weigh and dissolve about 20 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 200 µg/mL.
-
Sample Solution: Prepare sample solutions from the drug product to obtain a theoretical concentration of 100 µg/mL of this compound in the mobile phase.
Forced Degradation Studies
Forced degradation studies were performed on the this compound standard to demonstrate the stability-indicating nature of the method. The standard was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
-
Acid Hydrolysis: To 5 mL of the standard stock solution, add 5 mL of 1.0 M HCl. Keep the solution at 60°C for 2 hours. Cool and neutralize with 1.0 M NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 5 mL of the standard stock solution, add 5 mL of 1.0 M NaOH. Keep the solution at 60°C for 2 hours. Cool and neutralize with 1.0 M HCl. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 5 mL of the standard stock solution, add 5 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C in a hot air oven for 48 hours. Dissolve the stressed solid in the mobile phase to obtain a concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the drug solution (100 µg/mL in mobile phase) in a photostability chamber to UV light (200 wh/m²) and visible light (1.2 million lux.h).
Method Validation
The developed HPLC method was validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[1][2]
Specificity
Specificity was evaluated by analyzing the chromatograms of the blank, placebo, standard, and stressed samples. The method is considered specific if the peak for this compound is well-resolved from any degradation products and excipients.
Linearity and Range
Linearity was assessed by preparing a series of at least five concentrations of this compound over the range of 50-150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The calibration curve was plotted as peak area versus concentration, and the correlation coefficient (r²) was determined.
Accuracy
Accuracy was determined by the recovery method. A known amount of this compound standard was spiked into a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery was calculated.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of the standard solution on the same day. Intermediate precision was determined by performing the analysis on different days with different analysts and/or equipment. The relative standard deviation (%RSD) was calculated.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and column temperature (±2°C). The effect on the retention time and peak area was observed.
Data Presentation
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Approximate) |
| Acid Hydrolysis | 1.0 M HCl | 2 hours | 60°C | 2-5%[3] |
| Base Hydrolysis | 1.0 M NaOH | 2 hours | 60°C | 10-15%[3] |
| Oxidation | 30% H₂O₂ | 24 hours | Room Temp | 5-10%[3] |
| Thermal | Dry Heat | 48 hours | 105°C | 10-15%[3] |
| Photolytic | UV/Visible Light | As per ICH | Room Temp | 3-7%[3] |
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the main peak. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0% |
| Robustness | System suitability parameters should pass. |
Visualizations
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Caption: General degradation pathways of this compound under stress conditions.
Conclusion
The described HPLC method is simple, specific, accurate, and precise for the determination of this compound in the presence of its degradation products. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control and stability studies of this compound in pharmaceutical formulations. The forced degradation studies confirmed the stability-indicating nature of the method, ensuring that any changes in the quality of the drug product over its shelf life can be reliably detected.
References
Application Notes: Chlorpheniramine Hydrochloride as a Reference Standard in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpheniramine, an alkylamine derivative, is a first-generation antihistamine that acts as a potent H1 receptor antagonist. It is widely used in pharmaceutical formulations for the symptomatic relief of allergic conditions such as rhinitis, urticaria, and the common cold. Accurate and precise quantification of Chlorpheniramine in bulk drug substances and finished pharmaceutical products is critical for ensuring their safety, efficacy, and quality. Chlorpheniramine Hydrochloride, a stable salt form of the active moiety, is frequently used as a reference standard in various analytical procedures.
These application notes provide detailed protocols and validation data for the use of this compound as a reference standard in two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Physicochemical Properties of Chlorpheniramine
| Property | Value |
| Chemical Name | 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine hydrochloride |
| Molecular Formula | C₁₆H₁₉ClN₂·HCl |
| Molecular Weight | 311.26 g/mol |
| Appearance | White crystalline powder |
| Solubility | Freely soluble in water, soluble in alcohol and chloroform, slightly soluble in ether.[1] |
Analytical Applications
This compound is primarily used as a reference standard for:
-
Assay of Bulk Drug Substance: To determine the purity of this compound raw material.
-
Quantification in Pharmaceutical Formulations: To determine the content of Chlorpheniramine in tablets, syrups, and injections.
-
Identification Tests: To confirm the identity of the active pharmaceutical ingredient (API) in a sample.
-
Validation of Analytical Methods: As a primary standard for validating new or existing analytical procedures for Chlorpheniramine.
-
Impurity Profiling: To identify and quantify related substances and degradation products.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a widely used technique for the analysis of Chlorpheniramine due to its high specificity, sensitivity, and accuracy.
Experimental Protocol: HPLC Assay
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
This compound Reference Standard (CRS).
-
Acetonitrile (B52724) (HPLC grade).
-
Potassium dihydrogen phosphate (B84403) (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade).
3. Chromatographic Conditions:
-
Mobile Phase: A filtered and degassed mixture of a phosphate buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a ratio of 60:40 (v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Ambient (or controlled at 25 °C).
-
Detection Wavelength: 265 nm.
-
Injection Volume: 20 µL.
4. Preparation of Standard Solution:
-
Accurately weigh about 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL.
-
Further dilute this stock solution with the mobile phase to obtain a working standard solution of a suitable concentration (e.g., 100 µg/mL).
5. Preparation of Sample Solution (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 10 mg of Chlorpheniramine and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
6. Procedure:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area responses for the Chlorpheniramine peak.
-
The retention time for Chlorpheniramine is typically around 4-6 minutes under these conditions.
7. Calculation: Calculate the percentage of Chlorpheniramine in the sample using the following formula:
HPLC Method Validation Data
The following tables summarize typical validation parameters for an HPLC method for Chlorpheniramine analysis.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | < 1.0% |
Table 2: Method Validation Parameters
| Parameter | Range | Result |
| Linearity | 10 - 150 µg/mL | Correlation Coefficient (r²) > 0.999 |
| Accuracy (% Recovery) | 80%, 100%, 120% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | n=6 | < 2.0% |
| - Intermediate Precision (Inter-day) | n=6 | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
UV-Visible Spectrophotometry Method
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of Chlorpheniramine in bulk and pharmaceutical dosage forms.
Experimental Protocol: UV-Vis Spectrophotometric Assay
1. Instrumentation:
-
UV-Visible Spectrophotometer with a 1 cm quartz cuvette.
2. Reagents and Materials:
-
This compound Reference Standard (CRS).
-
0.1 N Hydrochloric Acid (HCl).
3. Method Parameters:
4. Preparation of Standard Solution:
-
Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with 0.1 N HCl to obtain a stock solution of 100 µg/mL.
-
Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 5, 10, 15, 20, 25 µg/mL).
5. Preparation of Sample Solution (for Syrup):
-
Accurately measure a volume of syrup equivalent to 10 mg of Chlorpheniramine and transfer it to a 100 mL volumetric flask.
-
Add about 50 mL of 0.1 N HCl and shake well to dissolve.
-
Dilute to volume with 0.1 N HCl and mix.
-
Filter the solution if necessary.
-
Further dilute the solution with 0.1 N HCl to obtain a concentration within the calibration curve range.
6. Procedure:
-
Measure the absorbance of the standard and sample solutions at 262 nm against a 0.1 N HCl blank.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of Chlorpheniramine in the sample solution from the calibration curve.
7. Calculation: Calculate the amount of Chlorpheniramine in the sample, taking into account the dilution factors.
UV-Vis Spectrophotometry Method Validation Data
Table 3: Method Validation Parameters
| Parameter | Range | Result |
| Linearity | 10 - 60 µg/mL | Correlation Coefficient (r²) > 0.999[3] |
| Accuracy (% Recovery) | 80%, 100%, 120% | 98.5% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | n=6 | < 1.5% |
| - Intermediate Precision (Inter-day) | n=6 | < 2.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL | |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC assay of Chlorpheniramine.
Signaling Pathway of Chlorpheniramine Action
Chlorpheniramine acts as an inverse agonist at the histamine (B1213489) H1 receptor, which is a G-protein coupled receptor (GPCR). By binding to the receptor, it prevents the binding of histamine and the subsequent activation of the Gq signaling pathway.
Caption: Histamine H1 receptor signaling pathway.
Conclusion
This compound serves as a reliable and essential reference standard for the quality control of pharmaceutical products. The HPLC and UV-Vis spectrophotometric methods described provide accurate, precise, and robust means for the quantification of Chlorpheniramine. Proper validation of these methods in accordance with regulatory guidelines is crucial to ensure the reliability of the analytical results. The provided protocols and validation data can serve as a valuable resource for researchers and analysts in the pharmaceutical industry.
References
Troubleshooting & Optimization
Troubleshooting peak tailing in Chlorpheniramine hydrochloride HPLC analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Chlorpheniramine hydrochloride, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common form of peak asymmetry where the latter half of a chromatographic peak is broader than the front half.[1] An ideal peak should have a symmetrical, Gaussian shape.[1] Peak tailing is quantitatively measured by the tailing factor (TF) or asymmetry factor (As); a value greater than 1 indicates tailing.[2][3] This phenomenon can compromise resolution, quantification accuracy, and overall method reliability.[1][4]
Q2: Why is my this compound peak tailing?
A2: Chlorpheniramine is a basic compound with an amine functional group and a pKa of approximately 9.2-9.47.[5][6] The most common cause of peak tailing for basic compounds like Chlorpheniramine is a secondary interaction between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the surface of silica-based HPLC columns (e.g., C18).[2][7][8] These interactions create more than one retention mechanism, leading to a distorted peak shape.[1][2]
Q3: Can the mobile phase pH affect the peak shape of Chlorpheniramine?
A3: Yes, mobile phase pH is a critical factor.[9][10] At a mid-range pH (e.g., above 3-4), the acidic silanol groups on the silica (B1680970) surface become ionized (deprotonated) and carry a negative charge.[2][11] Since Chlorpheniramine is a basic compound, it will be protonated and carry a positive charge in an acidic to neutral mobile phase. This charge difference leads to strong ionic interactions that cause peak tailing.[7] Operating at a pH close to the analyte's pKa can also lead to a mix of ionized and unionized species, causing peak distortion.[9][10]
Q4: Does column choice matter for analyzing basic compounds like Chlorpheniramine?
A4: Absolutely. Modern, high-purity silica columns (Type B) have a lower concentration of acidic silanol groups compared to older columns (Type A), which helps minimize tailing.[1] Columns that are "end-capped" have many of the residual silanols chemically bonded to make them inert.[2][12] For basic compounds, consider using columns with embedded polar groups or those with a positively charged surface to repel the basic analyte and improve peak shape.[1][13]
Troubleshooting Guide: Peak Tailing for Chlorpheniramine
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in your this compound HPLC analysis.
Problem: Tailing observed specifically for the Chlorpheniramine peak.
This often points to chemical interactions between the analyte and the stationary phase.
Cause 1: Secondary Silanol Interactions
-
Explanation: Chlorpheniramine, being a basic compound, interacts ionically with acidic silanol groups on the silica packing material.[7] This is the most frequent cause of peak tailing for this type of analyte.[1][2]
-
Corrective Actions:
-
Adjust Mobile Phase pH: Lower the mobile phase pH to ≤ 3. This protonates the silanol groups, neutralizing their negative charge and minimizing unwanted ionic interactions.[1][2] Be aware that standard silica columns may degrade at pH below 3.[2]
-
Use Mobile Phase Additives: Add a small amount of a competing base, such as 0.05% triethylamine (B128534) (TEA), to the mobile phase.[14][15] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively masking them from the Chlorpheniramine analyte.[15][16]
-
Increase Buffer Concentration: If using a buffer, increasing its concentration (e.g., >20 mM) can help to improve peak shape and maintain a stable pH.[8][16]
-
Cause 2: Metal Contamination
-
Explanation: Trace metal impurities (e.g., iron, aluminum) in the silica matrix of the column can chelate with certain analytes, causing peak tailing.[1][16]
-
Corrective Actions:
-
Use a High-Purity Column: Modern, high-purity silica columns have very low metal content.[1]
-
Column Washing: Washing the column with a chelating agent may help, but often a new column is the best solution.
-
Problem: Tailing observed for all peaks in the chromatogram.
This typically indicates a physical or system-wide issue rather than a chemical one.
Cause 3: Column Contamination or Damage
-
Explanation: A partially blocked inlet frit can distort the sample flow path, causing tailing for all peaks.[17] Contaminants from previous samples can also accumulate at the head of the column.[4][16]
-
Corrective Actions:
-
Backflush the Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) to waste.[2][17] This can dislodge particulates from the inlet frit.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained impurities and particulates.[3][18]
-
Replace the Column: If the column is old or has been subjected to harsh conditions, it may be permanently damaged (e.g., column void) and require replacement.[2]
-
Cause 4: Extra-Column Effects
-
Explanation: Excessive volume between the injector and the detector can cause peak broadening and tailing.[4] This "dead volume" can come from using tubing with too wide an internal diameter, long tubing lengths, or poorly made connections.[16][19]
-
Corrective Actions:
-
Minimize Tubing Length: Keep the tubing connecting the injector, column, and detector as short as possible.[16]
-
Use Narrow-Bore Tubing: Use tubing with a small internal diameter (e.g., 0.005 inches) to reduce volume.[19]
-
Check Fittings: Ensure all fittings are properly seated and that there are no gaps between the tubing ends and the bottom of the connection ports.[11]
-
Cause 5: Sample Overload or Improper Sample Solvent
-
Explanation: Injecting too much sample can overload the column, leading to peak distortion.[4][16] Using a sample solvent that is significantly stronger than the mobile phase can also cause poor peak shape.[4][11]
-
Corrective Actions:
-
Reduce Sample Concentration: Dilute the sample and reinject.
-
Reduce Injection Volume: Decrease the volume of sample injected onto the column.[14]
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase.[14][16] If a different solvent must be used, it should be weaker than the mobile phase.
-
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Basic Compound
| Mobile Phase pH | Analyte State | Silanol State | Interaction | Expected Peak Asymmetry (As) |
| 3.0 | Protonated (Positively Charged) | Protonated (Neutral) | Minimized Ionic Interaction | 1.0 - 1.3 |
| 7.0 | Protonated (Positively Charged) | Ionized (Negatively Charged) | Strong Ionic Interaction | > 2.0 |
This table illustrates the general trend observed when analyzing basic compounds on silica-based columns. Lowering the mobile phase pH reduces the interaction with residual silanols, thereby improving peak shape.[2]
Table 2: Comparison of HPLC Column Types for Chlorpheniramine Analysis
| Column Type | Description | Suitability for Basic Compounds |
| Standard C18 (Type A Silica) | Older technology, may have higher residual silanol activity. | Prone to causing significant peak tailing. |
| High-Purity C18 (Type B Silica) | Modern, high-purity silica with fewer silanols. Often end-capped. | Good performance, significantly reduces tailing compared to Type A.[1] |
| Embedded Polar Group (EPG) | Contains polar groups (e.g., amide) embedded in the alkyl chain near the silica surface. | Excellent peak shape; the polar group shields the analyte from silanols.[13] |
| Hybrid Silica | A mix of silica and organosiloxane materials. | Offers improved pH stability and reduced silanol activity.[1] |
Experimental Protocols
Protocol 1: Column Washing and Regeneration
This protocol is for attempting to restore performance to a column exhibiting peak tailing due to contamination.
-
Disconnect from Detector: Disconnect the outlet of the column from the detector to avoid contaminating the detector cell.
-
Reverse Column: Reverse the direction of flow through the column.
-
Flush with a Series of Solvents: Sequentially flush the column with at least 10-20 column volumes of the following solvents at a low flow rate (e.g., 0.5 mL/min):
-
Mobile phase without buffer salts (e.g., water/organic mixture)
-
100% Water (HPLC-grade)
-
100% Isopropanol
-
100% Methylene Chloride (if compatible with your system)
-
100% Isopropanol
-
Mobile phase without buffer salts
-
-
Equilibrate: Reconnect the column in the correct flow direction and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.
Protocol 2: Mobile Phase Preparation with pH Modifier
This protocol describes how to prepare a mobile phase at a controlled low pH to minimize silanol interactions.
-
Prepare Aqueous Component: Measure out the required volume of HPLC-grade water.
-
Add Buffer Salt (Optional): If a buffer is required (e.g., phosphate (B84403) or formate), dissolve the appropriate amount to achieve the desired concentration (e.g., 20 mM).
-
Adjust pH: While stirring, slowly add a suitable acid (e.g., trifluoroacetic acid, formic acid, or phosphoric acid) dropwise to the aqueous solution until the pH meter reads the target pH (e.g., pH 3.0).
-
Mix with Organic Modifier: Measure the required volume of the organic solvent (e.g., acetonitrile or methanol) and combine it with the pH-adjusted aqueous component.
-
Degas: Degas the final mobile phase mixture using sonication, vacuum filtration, or helium sparging before use.
Visualizations
Caption: Troubleshooting workflow for diagnosing peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. waters.com [waters.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chlorphenamine maleate | 113-92-8 [chemicalbook.com]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. moravek.com [moravek.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. support.waters.com [support.waters.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. welch-us.com [welch-us.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. agilent.com [agilent.com]
- 19. chromtech.com [chromtech.com]
Technical Support Center: Optimizing Chlorpheniramine Hydrochloride Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Chlorpheniramine (B86927) hydrochloride using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of Chlorpheniramine hydrochloride, with a focus on mobile phase optimization.
Question: Why am I observing poor peak shape (tailing or fronting) for my Chlorpheniramine peak?
Answer:
Poor peak shape for Chlorpheniramine, a basic compound, is a frequent issue in reversed-phase HPLC. Here are the primary causes and troubleshooting steps:
-
Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of Chlorpheniramine, leading to peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to between 3 and 4) will ensure that Chlorpheniramine is fully protonated and reduces its interaction with acidic silanols.[1][2] A phosphate (B84403) or acetate (B1210297) buffer is commonly used to maintain a stable pH.[1][2][3]
-
Solution 2: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having end-capping technology.
-
Solution 3: Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry.
-
-
Inappropriate Mobile Phase Composition: The choice and ratio of the organic solvent can affect peak shape.
-
Solution: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers for Chlorpheniramine separation.[4] Experiment with different ratios of your organic solvent to the aqueous buffer. Sometimes, switching from acetonitrile to methanol, or vice versa, can improve peak symmetry.
-
Question: My Chlorpheniramine peak is splitting. What could be the cause?
Answer:
Peak splitting for Chlorpheniramine can be a complex issue. In the case of Chlorpheniramine maleate, the separation of chlorpheniramine and maleic acid can sometimes manifest as what appears to be a split peak if the chromatography is not optimized.[2][5]
-
Cause 1: pH Effects: The pH of the mobile phase can influence the ionization state of both Chlorpheniramine and maleic acid, potentially leading to complex peak profiles.[2]
-
Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak distortion and splitting.
-
Solution: Dilute your sample and reinject. If the peak shape improves and the split disappears, column overload was the likely issue.
-
-
Cause 3: Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak splitting.
-
Solution: First, try removing the guard column to see if the problem resolves. If so, replace the guard column. If the issue persists, try back-flushing the analytical column with a strong solvent. If the problem is not resolved, the column may need to be replaced.
-
Question: I am having trouble separating Chlorpheniramine from other active pharmaceutical ingredients (APIs) or impurities. What should I do?
Answer:
Achieving adequate resolution between Chlorpheniramine and other components requires careful optimization of the mobile phase.
-
Strategy 1: Adjust Organic Solvent Ratio: The primary step is to alter the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer.[6] Decreasing the percentage of the organic solvent will generally increase the retention time of all components, which may improve resolution.
-
Strategy 2: Modify Mobile Phase pH: Changing the pH can alter the selectivity between Chlorpheniramine and other ionizable compounds.[2] Systematically adjust the pH within the stable range of your column (typically pH 2-8 for silica-based columns) and observe the effect on resolution.[7]
-
Strategy 3: Change the Organic Solvent: If adjusting the ratio is insufficient, switching from methanol to acetonitrile, or the reverse, can significantly alter selectivity due to different solvent properties.[4]
-
Strategy 4: Employ Ion-Pairing Reagents: For complex separations involving other charged molecules, adding an ion-pairing reagent like octanesulfonate to the mobile phase can enhance retention and selectivity.[8]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound separation on a C18 column?
A1: A good starting point for developing a separation method for Chlorpheniramine on a C18 column is an isocratic mobile phase consisting of a phosphate or acetate buffer (pH 3.0-4.0) and acetonitrile in a ratio of approximately 60:40 (v/v).[1][2] The flow rate is typically set to 1.0 mL/min, and detection is often performed in the UV range of 215-265 nm.[1][3]
Q2: How does the pH of the mobile phase affect the retention of Chlorpheniramine?
A2: Chlorpheniramine is a basic compound. In reversed-phase HPLC, a lower pH (acidic conditions) will cause the amine functional group to be protonated (ionized). This generally leads to decreased retention on a non-polar C18 stationary phase. Conversely, as the pH increases towards its pKa, the compound becomes less ionized and more retained. However, operating at a pH where the analyte is fully ionized often results in better peak shapes and more robust methods.[2]
Q3: Can I use a gradient elution for Chlorpheniramine analysis?
A3: While many methods for Chlorpheniramine utilize isocratic elution for its simplicity and robustness, gradient elution can be beneficial, especially when analyzing complex mixtures with components that have a wide range of polarities.[3][6] A gradient can help to elute highly retained compounds more quickly and improve peak shapes for later-eluting peaks.
Experimental Protocols & Data
Table 1: Example HPLC Mobile Phase Compositions for Chlorpheniramine Separation
| Mobile Phase Composition | pH | Stationary Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Phosphate Buffer : Acetonitrile (60:40 v/v) | 3.0 | C18 (250mm x 4.6mm, 5µm) | 1.0 | 265 | [1] |
| 0.05 M Dibasic Phosphate Buffer : Methanol (70:30 v/v) | 4.0 | C18 (250 x 4.6 mm, 5µ) | 1.0 | 215 | [3] |
| 0.01 M Disodium Hydrogen Phosphate Buffer : Acetonitrile (98:02 v/v) | 3.3 | C18 (250×4.6 mm, 5 µm) | 1.0 | 230 | [9] |
| Potassium Dihydrogen Phosphate and Octane Sulphonate Sodium Salt in Water : Acetonitrile | Not Specified | C18 (25 cm x 0.46 cm, 5 µm) | 1.0 | 214 | [8] |
| 0.01 M Acetate Buffer : Acetonitrile (45:55 v/v) | 3.8 | C18 | 1.0 | 225 | [2] |
Detailed Methodologies
Method 1: Isocratic Separation of Chlorpheniramine (Based on a representative method[1])
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250mm x 4.6mm, 5µm particle size.
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare a phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid.
-
Organic Phase: HPLC-grade acetonitrile.
-
Final Mobile Phase: Mix the phosphate buffer and acetonitrile in a 60:40 (v/v) ratio. Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[1]
-
Injection Volume: 20 µL.
-
Detection: 265 nm.
-
-
Sample Preparation: Accurately weigh and dissolve the Chlorpheniramine standard or sample in the mobile phase to achieve the desired concentration. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Workflow for troubleshooting common HPLC issues in Chlorpheniramine analysis.
Caption: Decision tree for addressing common Chlorpheniramine HPLC problems.
References
- 1. recentscientific.com [recentscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mastelf.com [mastelf.com]
- 8. iomcworld.org [iomcworld.org]
- 9. pharmacyjournal.in [pharmacyjournal.in]
Technical Support Center: Overcoming Matrix Effects in Bioanalytical Assays for Chlorpheniramine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects in the bioanalytical analysis of Chlorpheniramine (B86927) hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bioanalytical assay of Chlorpheniramine hydrochloride, with a focus on mitigating matrix effects.
Issue 1: Low Analyte Recovery and Inconsistent Results
Question: My recovery of Chlorpheniramine is low and variable between samples. What are the likely causes and how can I improve it?
Answer:
Low and inconsistent recovery is a common problem often linked to inadequate sample preparation and significant matrix effects. Endogenous components in biological matrices, such as phospholipids, can interfere with the extraction process and suppress the analyte signal during LC-MS/MS analysis.[1]
Recommended Solutions:
-
Optimize Sample Preparation: The choice of sample preparation technique is critical in minimizing matrix effects. For Chlorpheniramine, liquid-liquid extraction (LLE) has been shown to be effective in producing cleaner samples compared to protein precipitation (PPT).[2][3][4]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids. Using an appropriate organic solvent can efficiently extract Chlorpheniramine while leaving many interfering matrix components behind in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE can also provide a high degree of sample cleanup by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away.[5]
-
-
pH Adjustment: The extraction efficiency of Chlorpheniramine, a basic compound, can be significantly improved by adjusting the pH of the sample. Alkalinizing the plasma sample before extraction will ensure that Chlorpheniramine is in its non-ionized form, enhancing its partitioning into the organic solvent during LLE.[6]
-
Use of an Appropriate Internal Standard (IS): Employing a suitable internal standard, ideally a stable isotope-labeled (SIL) version of Chlorpheniramine, can compensate for variability in extraction recovery and matrix effects. If a SIL-IS is not available, a structural analog like Brompheniramine or Diphenhydramine can be used.[3][4]
Issue 2: Ion Suppression or Enhancement in LC-MS/MS Analysis
Question: I am observing significant ion suppression for Chlorpheniramine in my LC-MS/MS assay. How can I identify and mitigate this?
Answer:
Ion suppression is a major manifestation of matrix effects where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a decreased signal.[1]
Recommended Solutions:
-
Improve Chromatographic Separation: Modifying the LC conditions to achieve better separation between Chlorpheniramine and interfering matrix components is a key strategy.
-
Change Ionization Source: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds. Experimenting with different ionization sources, if available, may reduce ion suppression.[4]
-
Dilution of the Sample Extract: Diluting the final sample extract before injection into the LC-MS/MS system can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte's ionization. This approach is feasible if the analyte concentration is sufficiently high to remain above the lower limit of quantification (LLOQ) after dilution.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in Chlorpheniramine bioanalysis?
A1: The most common sources of matrix effects are endogenous components of the biological matrix, such as phospholipids, salts, and proteins.[1][8] Exogenous sources can include anticoagulants used during sample collection and contaminants from labware.[8]
Q2: How can I quantitatively assess matrix effects for my Chlorpheniramine assay?
A2: The matrix effect can be quantitatively evaluated by calculating the matrix factor (MF). This is done by comparing the peak response of the analyte in a post-extraction spiked blank matrix sample to the peak response of the analyte in a neat solution at the same concentration.[8] An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[1]
Q3: Is protein precipitation a suitable sample preparation method for Chlorpheniramine?
A3: While protein precipitation is a simple and fast method, it may not provide sufficient cleanup for sensitive LC-MS/MS analysis of Chlorpheniramine, often resulting in significant matrix effects.[9] For higher sensitivity and to minimize ion suppression, more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally recommended.[2][3][4]
Q4: What type of internal standard is best for Chlorpheniramine analysis?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of Chlorpheniramine. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects and thus providing the most accurate correction. If a SIL-IS is unavailable, a close structural analog that behaves similarly during extraction and ionization can be used. Diphenhydramine and Brompheniramine have been successfully used as internal standards in Chlorpheniramine assays.[3][4]
Q5: Can I use HPLC-UV for the analysis of Chlorpheniramine in biological samples?
A5: Yes, HPLC with UV detection can be used for the quantification of Chlorpheniramine in biological fluids.[6][10] However, LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for pharmacokinetic studies where low concentrations of the drug need to be measured.[2][3][4][9]
Experimental Protocols
Example Protocol 1: Liquid-Liquid Extraction (LLE) for Chlorpheniramine in Human Plasma
This protocol is based on methodologies described in published literature.[3][4]
-
Sample Preparation:
-
To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of internal standard solution (e.g., Diphenhydramine in methanol).
-
Vortex mix for 10 seconds.
-
Add 100 µL of 1 M sodium hydroxide (B78521) to alkalinize the sample.
-
Vortex mix for 10 seconds.
-
-
Extraction:
-
Add 3 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 80:20 v/v).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix for 30 seconds.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Chlorpheniramine Analysis
| Sample Preparation Method | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | 70-90%[4] | Good sample cleanup, reduces matrix effects.[2][3] | More labor-intensive than PPT, requires solvent evaporation. |
| Solid-Phase Extraction (SPE) | >85%[5] | Excellent sample cleanup, high recovery and precision.[5] | Can be more costly and require method development. |
| Protein Precipitation (PPT) | Variable, often lower | Simple, fast, and inexpensive.[9] | Prone to significant matrix effects, less clean extracts.[7] |
Table 2: Typical LC-MS/MS Method Parameters for Chlorpheniramine
| Parameter | Typical Condition | Reference |
| LC Column | C18 (e.g., 2.1 x 50 mm, 5 µm) | [4] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol with 0.1% Formic Acid | [3][7] |
| Flow Rate | 0.2-0.4 mL/min | [7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3][7] |
| MS/MS Transition | Precursor Ion (m/z) → Product Ion (m/z) | Specific to instrument tuning |
| Internal Standard | Diphenhydramine or Brompheniramine | [3][4] |
Visualizations
Caption: Workflow for LLE-based sample preparation and LC-MS/MS analysis.
Caption: Troubleshooting logic for addressing matrix effects in bioanalysis.
References
- 1. eijppr.com [eijppr.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of chlorpheniramine and pseudoephedrine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trace determination of chlorpheniramine in human plasma using magnetic dispersive solid-phase extraction based on a graphene oxide/Fe 3 O 4 @polythion ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09707G [pubs.rsc.org]
- 6. Chlorpheniramine. I. Rapid quantitative analysis of chlorpheniramine in plasma, saliva and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of paracetamol, pseudoephedrine, dextrophan and chlorpheniramine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Improving the solubility of Chlorpheniramine hydrochloride for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Chlorpheniramine for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the common forms of Chlorpheniramine used in research, and how do their solubilities differ?
A1: The most common salt form of Chlorpheniramine used in research and pharmaceutical formulations is Chlorpheniramine Maleate (B1232345).[1][2][3][4][5][6][7] It is a white, crystalline powder.[4][5][7] While the user's query specified Chlorpheniramine Hydrochloride, the vast majority of commercially available preparations and literature refer to the maleate salt. The solubility data provided in this guide primarily pertains to Chlorpheniramine Maleate. It is crucial to verify the specific salt form you are using, as solubility can differ between salt forms.
Q2: What is the solubility of Chlorpheniramine Maleate in common laboratory solvents?
A2: Chlorpheniramine Maleate is soluble in a variety of solvents. It is freely soluble in water, ethanol, and chloroform.[4] For preparing stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are often used.[1] The solubility is generally higher in organic solvents compared to aqueous buffers like PBS.[1] See the data presentation section for a detailed solubility table.
Q3: What is the recommended solvent for preparing a high-concentration stock solution?
A3: For high-concentration stock solutions, DMSO is highly recommended.[2][3] It can dissolve Chlorpheniramine Maleate at concentrations of 78 mg/mL or higher.[2][3] When using DMSO, it is advisable to use a fresh, anhydrous grade, as absorbed moisture can reduce the solubility of the compound.[2]
Q4: How does pH affect the solubility of Chlorpheniramine?
A4: The pH of the solution significantly impacts the solubility of Chlorpheniramine. As a weak base, its solubility is higher in acidic conditions.[8] An aqueous solution of Chlorpheniramine Maleate typically has a pH between 4.0 and 5.5.[4][5][7] When preparing aqueous solutions, especially for cell culture media which is often buffered around pH 7.2-7.4, it is important to consider the potential for precipitation.
Q5: What are the recommended storage conditions for Chlorpheniramine Maleate solutions?
A5: Solid Chlorpheniramine Maleate is stable for years when stored at -20°C.[1] Stock solutions prepared in organic solvents like DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3][9] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3][9] Aqueous solutions are less stable, and it is not recommended to store them for more than one day.[1]
Troubleshooting Guide
Q: My Chlorpheniramine solution appears cloudy or has formed a precipitate. What should I do?
A: A cloudy solution or the presence of a precipitate indicates that the compound has exceeded its solubility limit under the current conditions. Here are some troubleshooting steps:
-
Verify Concentration: Ensure that the concentration of your solution does not exceed the known solubility limit for the chosen solvent and conditions.
-
Gentle Warming: Gentle warming can sometimes help to redissolve the precipitate, particularly in organic solvents. However, avoid excessive heat as it may degrade the compound.
-
Sonication: Using an ultrasonic bath can aid in dissolving the compound.
-
pH Adjustment: If you are working with an aqueous solution, a slight decrease in pH may improve solubility. However, ensure the final pH is compatible with your experimental setup.
-
Fresh Solution: If the precipitate does not redissolve, it is best to prepare a fresh solution. It is not recommended to use a solution with a precipitate, as the actual concentration will be inaccurate.[10]
Q: The compound precipitated when I diluted my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A: This is a common issue when diluting a highly concentrated organic stock solution into an aqueous medium. The following strategies can help prevent precipitation:
-
Lower Stock Concentration: Prepare a less concentrated DMSO stock solution before diluting into the aqueous medium.
-
Stepwise Dilution: Perform serial dilutions, gradually increasing the proportion of the aqueous solvent.
-
Vigorous Mixing: Add the stock solution to the aqueous medium while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
-
Solvent-Assisted Dilution: In some cases, using a co-solvent system can be beneficial. For example, a protocol suggests diluting a DMSO stock solution into a mixture of PEG300 and Tween-80 before adding saline.[3][9]
-
Final Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your working solution is low enough to not have physiological effects on your in vitro model.[1]
Q: I'm observing unexpected or inconsistent results in my in vitro assay. Could the solvent be the cause?
A: Yes, the solvent can have significant effects in in vitro assays.
-
Solvent Toxicity: High concentrations of organic solvents like DMSO can be toxic to cells. It is crucial to have a vehicle control (the final concentration of the solvent in the medium without the compound) in your experiments to account for any solvent-induced effects.
-
Solvent-Compound Interaction: The solvent can sometimes interact with the compound or the assay components, leading to altered activity.
-
Precipitation: Even if not visible, microprecipitation can occur, leading to a lower effective concentration of the compound and inconsistent results.
Data Presentation
Table 1: Solubility of Chlorpheniramine Maleate in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Conditions | Source(s) |
| Water | 250 | ~640 | - | [6] |
| Water | 160 | ~409 | 25°C | [11] |
| Water | 78 | 199.55 | - | [2][12] |
| Water | ≥10.68 | ≥27.32 | - | [13][14] |
| Water | 33.33 | 85.27 | Requires sonication | [3] |
| DMSO | 78 | 199.55 | Use fresh DMSO | [2][12] |
| DMSO | ≥100 | ≥255.85 | Hygroscopic DMSO impacts solubility | [3] |
| DMSO | ≥19.54 | ≥50 | - | [13][14] |
| DMSO | 10 | ~25.6 | - | [1] |
| Ethanol | 330 | ~844 | 25°C | [11] |
| Ethanol | 100 | ~256 | - | [6] |
| Ethanol | 78 | 199.55 | - | [2][12] |
| Ethanol | 5 | ~12.8 | - | [1] |
| Ethanol | ≥3.95 | ≥10.1 | Requires sonication | [13][14] |
| PBS (pH 7.2) | 5 | ~12.8 | - | [1] |
| Dimethylformamide (DMF) | 15 | ~38.4 | - | [1] |
| Chloroform | 240 | ~614 | 25°C | [11] |
Note: The molecular weight of Chlorpheniramine Maleate is 390.86 g/mol .
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of Chlorpheniramine Maleate powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of powder).
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][9]
Protocol 2: Preparation of an Aqueous Stock Solution
-
Weighing: Accurately weigh the Chlorpheniramine Maleate powder.
-
Solvent Addition: Add sterile, purified water to the powder.
-
Dissolution: Vortex or stir until the solid is completely dissolved. Sonication may be required.[3]
-
Sterilization: If the solution is for use in cell culture, sterilize it by passing it through a 0.22 µm filter.
-
Usage: Use the aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[1]
Protocol 3: Dilution of Stock Solution for In Vitro Assays
-
Thaw Stock: Thaw a single aliquot of the high-concentration DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium or the appropriate assay buffer.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of cell culture medium or assay buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (or the solvent used for the stock solution) to the cell culture medium or assay buffer.
-
Immediate Use: Use the final working solution immediately in your experiment.
Visualizations
Caption: Experimental workflow for preparing Chlorpheniramine Maleate solutions.
Caption: Mechanism of action of Chlorpheniramine as a Histamine H1 receptor antagonist.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. cdn.who.int [cdn.who.int]
- 6. Chlorpheniramine Maleate - LKT Labs [lktlabs.com]
- 7. Chlorphenamine maleate CAS#: 113-92-8 [m.chemicalbook.com]
- 8. academic.oup.com [academic.oup.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. selleck.co.jp [selleck.co.jp]
- 13. apexbt.com [apexbt.com]
- 14. apexbt.com [apexbt.com]
Minimizing degradation of Chlorpheniramine hydrochloride during sample preparation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of Chlorpheniramine (B86927) hydrochloride during sample preparation for analytical testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Chlorpheniramine hydrochloride during sample preparation?
A1: The main factors that can lead to the degradation of this compound include exposure to inappropriate pH levels, high temperatures, light, and oxidizing agents. Interactions with other components in a formulation can also lead to the formation of degradation products.
Q2: What is the optimal pH range for preparing and storing this compound solutions?
A2: this compound is most stable in acidic conditions.[1] It is recommended to prepare solutions in an acidic medium, such as 0.1N hydrochloric acid, to minimize degradation.[2][3] Studies have shown increased degradation at neutral and alkaline pH values.[1] For instance, degradation rates were observed to be higher at pH 7.0 and 8.0 compared to acidic pH.[1] When in combination with phenylephrine (B352888), a pH between 4.5 and 6.0 is suggested to prevent the formation of adducts.[4]
Q3: How does temperature affect the stability of this compound during sample preparation?
A3: Elevated temperatures accelerate the degradation of this compound.[1][5] It is crucial to avoid heating solutions containing Chlorpheniramine during sample preparation unless a specific protocol for forced degradation studies is being followed. Samples should be stored at controlled room temperature or refrigerated if the protocol allows.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is susceptible to photodegradation.[6][7] Samples should be protected from exposure to direct sunlight and UV radiation. Using amber-colored glassware or wrapping containers with aluminum foil is a recommended practice to prevent light-induced degradation.
Q5: Can other chemicals in my sample mixture cause degradation of this compound?
A5: Yes, interactions with other active pharmaceutical ingredients (APIs) or excipients can lead to degradation. For example, when formulated with phenylephrine hydrochloride, an adduct can form.[5][8][9] The maleate (B1232345) salt form of chlorpheniramine can also see degradation of the maleate moiety itself.[10] It is important to be aware of the complete composition of your sample and potential interactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of Chlorpheniramine in analytical results. | Degradation due to high pH. | Ensure the solvent used for sample preparation is acidic. Using 0.1N HCl is a common and effective choice.[2][3] |
| Thermal degradation. | Avoid exposing the sample to high temperatures. Prepare samples at room temperature.[1][7] | |
| Photodegradation. | Protect the sample from light by using amber vials or by wrapping the container in foil.[6][7] | |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products. | This could be due to alkaline hydrolysis, oxidation, or interaction with other components. Review the sample preparation procedure to eliminate exposure to high pH, oxidizing agents, and excessive heat.[6][7][11] |
| Interaction with other formulation components. | Investigate potential interactions between Chlorpheniramine and other substances in the sample. Specific adducts can form, for example, with phenylephrine.[4][8] | |
| Inconsistent results between replicate samples. | Variable exposure to degrading factors. | Standardize the sample preparation workflow to ensure all samples are treated identically regarding light exposure, temperature, and time in solution before analysis. |
Quantitative Data Summary
The following tables summarize the degradation of Chlorpheniramine under different stress conditions as reported in various studies.
Table 1: Effect of Temperature on Chlorpheniramine Maleate Degradation in Cough Syrups [1]
| Temperature | Sample A (%) | Sample B (%) | Sample C (%) |
| 25°C | 1.0 | 1.0 | 1.0 |
| 45°C | 2.4 | 2.5 | 2.8 |
| 60°C | 4.3 | 4.5 | 5.2 |
| Sample A: Chlorpheniramine maleate only; Sample B: with ammonium (B1175870) chloride; Sample C: with ephedrine (B3423809) HCl. |
Table 2: Effect of pH on Chlorpheniramine Maleate Degradation in Cough Syrups [1]
| pH | Sample A (%) | Sample B (%) | Sample C (%) |
| 7.0 | 3.0 | 3.5 | 3.5 |
| 8.0 | 3.3 | 4.7 | 5.7 |
| Sample A: Chlorpheniramine maleate only; Sample B: with ammonium chloride; Sample C: with ephedrine HCl. |
Table 3: Forced Degradation of Chlorpheniramine Maleate Under Various Stress Conditions [7]
| Stress Condition | % Degradation |
| Acidic (1.0 M HCl at 25°C for 20h) | 2.31 |
| Basic (1.0 M NaOH at 25°C for 20h) | 10.49 |
| Oxidative (H₂O₂) | 4.10 |
| Thermal | 10.39 |
| Photolytic | 3.59 |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis of Chlorpheniramine Maleate in Tablets [11]
-
Weigh and transfer a mass of powdered tablets equivalent to 1 mg of Chlorpheniramine maleate into a 10 ml volumetric flask.
-
Add a suitable volume of a water/acetonitrile (80:20 v/v) solvent solution.
-
Place the flask in an ultrasonic bath for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the solvent solution.
-
Centrifuge the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm nylon filter, discarding the first ml of the filtrate.
-
The resulting solution is ready for injection into the HPLC system.
Protocol 2: Preparation of Chlorpheniramine Maleate Standard Solution [2]
-
Accurately weigh 100 mg of Chlorpheniramine maleate and transfer it to a 100 mL volumetric flask.
-
Add a small amount of 0.1N HCl to dissolve the substance.
-
Make up the volume to 100 mL with 0.1N HCl. This is the stock solution.
-
To prepare a working standard of 120 µg/mL, dilute the stock solution appropriately with 0.1N HCl.
Visual Guides
Diagram 1: Recommended Workflow for Sample Preparation
Caption: Recommended workflow for preparing this compound samples.
Diagram 2: Troubleshooting Logic for Low Analyte Recovery
Caption: Troubleshooting guide for low recovery of Chlorpheniramine.
References
- 1. actapharmsci.com [actapharmsci.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. EP2246045A1 - Method for stabilizing phenylephrine - Google Patents [patents.google.com]
- 5. dspace.ceu.es [dspace.ceu.es]
- 6. researchgate.net [researchgate.net]
- 7. Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Evidence for the degradation of maleate moiety in chlorpheniramine maleate solution using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iomcworld.org [iomcworld.org]
Enhancing the resolution of Chlorpheniramine hydrochloride enantiomers in chiral chromatography
Technical Support Center: Enhancing Chlorpheniramine (B86927) Enantiomer Resolution
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and in-depth methodologies for the chiral separation of Chlorpheniramine (CPM) hydrochloride enantiomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the chiral chromatography of Chlorpheniramine enantiomers.
Q1: Why am I seeing poor or no resolution between the S-(+)- and R-(-)-Chlorpheniramine enantiomers?
A1: Poor resolution is a common issue that can stem from several factors related to your column, mobile phase, or general HPLC system parameters.
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical. For Chlorpheniramine, polysaccharide-based (e.g., amylose (B160209) or cellulose (B213188) derivatives like Chiralpak AD-H) and cyclodextrin-based (e.g., CYCLOBOND I 2000) columns are commonly successful.[1][2] If you are using a different type of CSP, it may not have the necessary chiral recognition capabilities for this analyte.
-
Mobile Phase Composition: The mobile phase composition, including the organic modifier and additives, directly impacts selectivity.
-
Organic Modifier: In normal-phase mode, the ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane) is crucial. A suboptimal ratio can lead to co-elution.[1]
-
Additives: Basic additives like Diethylamine (DEA) are often essential for basic compounds like Chlorpheniramine to improve peak shape and enhance chiral recognition.[1] Acidic additives may cause a complete loss of resolution.[3]
-
-
Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. High flow rates can decrease efficiency and, consequently, resolution. Try reducing the flow rate (e.g., from 1.2 mL/min to 0.5 mL/min) to see if resolution improves.[2][4]
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. Operating at a controlled, and often lower, temperature (e.g., 25°C) can enhance enantioselectivity.[1][5]
Q2: My peaks are showing significant tailing. How can I improve peak shape?
A2: Peak tailing for basic analytes like Chlorpheniramine is often caused by secondary interactions with the silica (B1680970) support of the stationary phase.
-
Use a Basic Additive: Incorporating a small amount of a basic additive, such as Diethylamine (DEA) or Triethylamine (TEA), into your mobile phase is the most effective solution.[1][6] These additives compete with the analyte for active silanol (B1196071) sites on the stationary phase, minimizing tailing. A typical concentration is 0.025% to 0.1% (v/v).
-
Adjust pH (Reversed-Phase): If using a reversed-phase method with a chiral mobile phase additive, ensure the mobile phase pH is appropriate to maintain the analyte in a consistent ionic state.[6]
-
Lower Sample Concentration: Overloading the column can lead to peak tailing. Try injecting a lower concentration of your sample to see if peak shape improves.[5]
Q3: The retention times for my enantiomers are too long. How can I reduce the analysis time without sacrificing resolution?
A3: Long retention times can be addressed by adjusting the mobile phase strength or flow rate.
-
Increase Mobile Phase Strength:
-
Optimize Flow Rate: While reducing flow rate can improve resolution, a moderately increased flow rate can shorten analysis time. You must find a balance. For example, a flow rate of 1.2 mL/min has been used successfully.[1]
-
Consider a Different CSP: Some chiral stationary phases inherently provide faster analysis times. If optimization is insufficient, exploring a different column chemistry may be necessary.
Q4: My results are not reproducible. What are the common causes of variability in chiral separations?
A4: Lack of reproducibility in chiral separations can be particularly frustrating and is often linked to subtle changes in the system.
-
Column Memory Effects: CSPs can "remember" previous mobile phases and additives. If a column was previously used with an acidic modifier and is now being used with a basic one (or vice versa), it can take a very long time for the column to re-equilibrate, leading to shifting retention times and variable resolution.[7] It is best to dedicate a chiral column to a specific mobile phase system.
-
Mobile Phase Preparation: The precise concentration of additives is critical. Ensure you are preparing your mobile phase consistently each time. Trace amounts of water in organic solvents can also impact separations in normal-phase mode.[5]
-
Temperature Fluctuations: Uncontrolled ambient temperature can cause retention time drift. Using a column thermostat is highly recommended for robust and reproducible results.[4]
-
Column Equilibration: Chiral columns often require longer equilibration times than achiral columns. Ensure the column is fully equilibrated with the mobile phase before starting your analysis sequence. A stable baseline is a good indicator of equilibration.[5]
Quantitative Data Summary
The following tables summarize chromatographic parameters from different successful separations of Chlorpheniramine enantiomers, providing a basis for method development and comparison.
Table 1: Polysaccharide-Based Chiral Stationary Phase (Normal-Phase Mode)
| Parameter | Method 1 |
| Chiral Stationary Phase | Chiralpak AD-H (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | n-Hexane / Isopropanol / DEA (97.5:2.5:0.025, v/v/v)[1] |
| Flow Rate | 1.2 mL/min[1] |
| Temperature | 25°C[1] |
| Detection | 258 nm[1] |
| Retention Time (S-enantiomer) | 9.63 min[1] |
| Retention Time (R-enantiomer) | 11.36 min[1] |
| Selectivity (α) | 1.24[1] |
| Resolution (Rs) | 3.80[1] |
Table 2: Cyclodextrin-Based Chiral Stationary Phase (Reversed-Phase Mode)
| Parameter | Method 2 |
| Chiral Stationary Phase | CYCLOBOND I 2000 (β-cyclodextrin)[2] |
| Mobile Phase | 0.25% Diethylamine Acetate (pH 4.4) / Methanol / Acetonitrile (85:7.5:7.5, v/v/v)[2] |
| Flow Rate | 0.5 mL/min[2] |
| Temperature | Not Specified |
| Detection | Mass Spectrometry (MSD)[2] |
| Retention Time | Not specified for individual enantiomers |
| Selectivity (α) | 1.12[2] |
| Resolution (Rs) | 1.17[2] |
Table 3: Chiral Mobile Phase Additive (Reversed-Phase Mode)
| Parameter | Method 3 |
| Stationary Phase (Achiral) | ODS (Octadecylsilyl)[6] |
| Mobile Phase | 5 mM Sodium Phosphate buffer (pH 4.3) with 0.5 mM Carboxymethyl-β-cyclodextrin / Methanol / Triethylamine (73:25:2, v/v/v)[6] |
| Flow Rate | 0.24 mL/min[6] |
| Temperature | Not Specified |
| Detection | 224 nm[6] |
| Retention Time | Not specified |
| Selectivity (α) | Not specified |
| Resolution (Rs) | Baseline separation achieved[6] |
Detailed Experimental Protocol
This section provides a detailed methodology for the enantioselective separation of Chlorpheniramine using a polysaccharide-based CSP, as adapted from published literature.[1][8]
Objective: To achieve baseline resolution of S-(+)- and R-(-)-Chlorpheniramine enantiomers.
1. Instrumentation and Materials:
-
HPLC system with an isocratic pump, autosampler, and UV detector.
-
Chiral Stationary Phase: Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm particle size).[1]
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Sample: Racemic Chlorpheniramine Maleate standard.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / IPA / DEA (97.5 : 2.5 : 0.025, v/v/v).[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection Wavelength: 258 nm.[1]
-
Injection Volume: 20 µL.
3. Preparation of Solutions:
-
Mobile Phase Preparation: For 1000 mL of mobile phase, carefully mix 975 mL of n-Hexane, 25 mL of Isopropanol, and 0.25 mL of Diethylamine. Sonicate for 10-15 minutes to degas.
-
Standard Solution Preparation: Accurately weigh and dissolve racemic Chlorpheniramine Maleate in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare working standards by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 2-10 µg/mL).[1]
4. System Procedure:
-
Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 1.2 mL/min for at least 60 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solution.
-
Record the chromatogram for approximately 15 minutes to allow for the elution of both enantiomers.[1]
-
Identify the peaks based on the elution order (if known) or by injecting a standard of a single enantiomer (e.g., S-(+)-Chlorpheniramine).[1]
-
Calculate the selectivity (α) and resolution (Rs) to evaluate the performance of the separation.
Visualized Workflows and Relationships
Troubleshooting Workflow for Poor Resolution
This diagram outlines a systematic approach to diagnosing and resolving poor enantiomeric resolution.
Caption: A step-by-step workflow for troubleshooting poor resolution.
Relationship Between Parameters and Chiral Separation Outcome
This diagram illustrates how key chromatographic parameters influence the final separation quality.
Caption: Key parameters influencing chiral separation performance.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. The enantioselective determination of chlorpheniramine and its major metabolites in human plasma using chiral chromatography on a beta-cyclodextrin chiral stationary phase and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective determination of chlorpheniramine in various formulations by HPLC using carboxymethyl-beta-cyclodextrin as a chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
Addressing interference from excipients in Chlorpheniramine hydrochloride tablet analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from excipients during the analysis of Chlorpheniramine (B86927) hydrochloride (CPM) tablets.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of Chlorpheniramine hydrochloride in tablets?
A1: The most commonly employed analytical techniques for the quantification of this compound in tablet formulations are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.[1][2] HPLC is extensively reported due to its high specificity and ability to separate the active pharmaceutical ingredient (API) from excipients and degradation products.[1][3][4] UV-Visible spectrophotometry is a simpler and more rapid method, but it is more susceptible to interference from excipients that absorb in the same UV region as this compound.[2][5]
Q2: Which excipients are known to interfere with the analysis of this compound?
A2: Several types of excipients can interfere with the analysis of this compound. Coloring agents, such as tartrazine, are known to cause significant interference in direct UV-Vis spectrophotometric methods due to overlapping absorption spectra.[6] In liquid formulations like syrups, flavoring agents have also been reported to cause issues.[3][4] Additionally, preservatives used in injectable formulations, such as benzyl (B1604629) alcohol, phenol, and chlorbutol, can interfere with the analysis.[7] While common fillers and binders like lactose, mannitol, and microcrystalline cellulose (B213188) generally show minimal interference in HPLC methods, their presence can sometimes affect sample preparation and extraction efficiency.[8][9][10]
Q3: My chromatogram shows a peak co-eluting with the this compound peak. How can I resolve this?
A3: Co-elution with an excipient or impurity peak is a common issue in HPLC analysis. To resolve this, you can modify the chromatographic conditions. Start by adjusting the mobile phase composition. For reversed-phase HPLC, increasing the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) will generally decrease the retention time of this compound and may separate it from a more polar interfering peak.[1][3] Conversely, decreasing the organic phase concentration can help separate it from a less polar interferent. Adjusting the pH of the mobile phase buffer is another critical step, as it can alter the ionization state and retention of both the analyte and the interfering compound.[1][7] If mobile phase adjustments are insufficient, consider using a different column with an alternative stationary phase (e.g., C8 instead of C18) or a column with a different particle size or length to improve resolution.
Q4: I am using UV-Vis spectrophotometry, and my absorbance readings seem inaccurate. What could be the cause?
A4: Inaccurate absorbance readings in UV-Vis spectrophotometry are often due to spectral overlap from excipients.[11] If your tablet formulation contains colored excipients or other UV-absorbing components, they can contribute to the total absorbance at the λmax of this compound (typically around 261-265 nm in acidic medium), leading to erroneously high results.[2][5] To overcome this, you can employ techniques like derivative spectrophotometry, which can help to resolve the spectra of the drug and the interfering excipient.[6][11] Alternatively, performing a solvent extraction to separate the drug from the interfering excipients prior to measurement is a viable option. It is also crucial to prepare a placebo solution (containing all excipients but no active ingredient) and scan it to see if there is any absorbance at the analytical wavelength.[2]
Troubleshooting Guides
Issue 1: Unexpected Peaks or High Baseline in HPLC Chromatogram
This guide helps you to identify and resolve issues related to unexpected peaks or a high baseline during the HPLC analysis of this compound tablets.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected peaks in HPLC.
Experimental Protocol: Modifying HPLC Conditions to Separate Interfering Peaks
-
Objective: To achieve baseline separation between the this compound peak and any interfering peaks from excipients.
-
Initial Assessment: Prepare and inject a placebo solution containing all the tablet excipients in the same concentration as a sample solution. This will confirm if the interference originates from the excipients.[3]
-
Mobile Phase pH Adjustment:
-
Prepare several mobile phases with slightly different pH values (e.g., ± 0.2 pH units) around the original method's pH. The mobile phase often consists of a phosphate (B84403) buffer and an organic solvent like acetonitrile.[7]
-
Inject the sample solution with each new mobile phase and observe the change in retention times and resolution.
-
-
Mobile Phase Composition Adjustment:
-
Systematically vary the ratio of the organic solvent to the aqueous buffer. For instance, if the method uses a 60:40 buffer to acetonitrile ratio, try 65:35 and 55:45 ratios.[7]
-
Analyze the impact on peak separation.
-
-
Column Change: If the above steps fail, switch to a column with a different selectivity. For example, if you are using a C18 column, a C8 or a phenyl-hexyl column might provide the necessary separation.
Issue 2: Excipient Interference in UV-Vis Spectrophotometric Analysis
This guide addresses interference from UV-absorbing excipients, particularly coloring agents, in the UV-Vis analysis of this compound.
Troubleshooting Workflow
Caption: Workflow for addressing UV-Vis interference.
Experimental Protocol: Using Second Derivative Spectrophotometry to Mitigate Interference
-
Objective: To quantify this compound in the presence of a spectrally interfering excipient like tartrazine.[6]
-
Materials:
-
Procedure:
-
Prepare a series of standard solutions of this compound in 0.1N HCl.
-
Prepare a sample solution by dissolving a known weight of powdered tablets in 0.1N HCl, followed by filtration.[12]
-
Scan both the standard and sample solutions from 200-400 nm in normal absorption mode to observe the spectral overlap.
-
Using the spectrophotometer's software, generate the second derivative spectra for all solutions.
-
Identify a zero-crossing point for the interfering excipient where this compound still has a significant derivative response. Alternatively, measure the peak-to-trough amplitude in the derivative spectrum for quantification.[11]
-
Create a calibration curve by plotting the derivative absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the sample solution using the calibration curve. This method was successfully used to eliminate interference from tartrazine.[6]
-
Data and Methodologies
For easy reference, the following tables summarize typical parameters for validated HPLC and UV-Vis spectrophotometric methods for this compound analysis.
Table 1: Summary of Validated HPLC Method Parameters
| Parameter | Method 1[3] | Method 2[7] | Method 3[13] |
| Column | Gemini C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) | Phenomenex C18 (250 x 4.6 mm, 5µ) |
| Mobile Phase | 450ml water with 3.4g KH2PO4 & 1.5g octane (B31449) sulphonate + 550ml ACN | 60:40 (v/v) Phosphate buffer (pH 3.0) : Acetonitrile | 70:30 (v/v) 0.05M Phosphate buffer (pH 4.0) : Methanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 214 nm | 265 nm | 215 nm |
| Retention Time | ~21 min | ~2.44 min | ~2.4 min |
| Temperature | 30°C | Not Specified | 30°C |
Table 2: Summary of Validated UV-Vis Spectrophotometric Method Parameters
| Parameter | Method 1[2] | Method 2[5] | Method 3[12] |
| Solvent | 0.1N HCl | 0.1N HCl | 0.1N HCl |
| λmax | 261 nm | 262 nm | 268 nm |
| Linearity Range | 20 - 60 µg/mL | 10 - 60 µg/mL | 10 - 50 µg/mL |
| Correlation (R²) | 0.9998 | Not Specified | 0.997 |
References
- 1. ijrpr.com [ijrpr.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. iomcworld.org [iomcworld.org]
- 4. researchgate.net [researchgate.net]
- 5. iajps.com [iajps.com]
- 6. repository.unair.ac.id [repository.unair.ac.id]
- 7. recentscientific.com [recentscientific.com]
- 8. Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of extraction efficiency for Chlorpheniramine hydrochloride from biological matrices
Technical Support Center: Chlorpheniramine (B86927) Hydrochloride Extraction
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the extraction of Chlorpheniramine hydrochloride (CPM) from biological matrices. It is intended for researchers, scientists, and drug development professionals aiming to optimize their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Chlorpheniramine (CPM) from biological matrices?
A1: The most prevalent extraction techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1] Each method offers distinct advantages regarding simplicity, cost, and efficiency of sample cleanup.[2][3] Magnetic Dispersive Solid-Phase Extraction (MDSPE) is a newer, promising technique offering high recovery and effective sample cleanup.[4][5]
Q2: What is the optimal pH for extracting CPM?
A2: Chlorpheniramine is a basic compound with a pKa of 9.2. To ensure it is in its non-ionized, molecular form for efficient extraction into an organic solvent, the pH of the sample solution should be adjusted to be greater than its pKa. The optimal extraction efficiency is typically achieved at a pH of 10.[6][7]
Q3: How can I minimize matrix effects during LC-MS/MS analysis?
A3: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in bioanalysis.[8][9] To minimize them, you can:
-
Improve Sample Cleanup: Employ more rigorous extraction methods like SPE or LLE over simpler ones like protein precipitation.[10]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate CPM from co-eluting matrix components.[8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing more accurate quantification.
-
Change Ionization Technique: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI).
Q4: Which solvent is best for protein precipitation when extracting CPM?
A4: Acetonitrile (B52724) is extensively reported and recommended for protein precipitation of CPM from biological samples like plasma.[1] It is generally more efficient at removing proteins than methanol. A solvent-to-sample ratio of 3:1 (v/v) is commonly used to ensure effective protein removal while maintaining a reasonable sample dilution.[11][12]
Q5: What factors are critical for developing a Dispersive Liquid-Liquid Microextraction (DLLME) method for CPM?
A5: For DLLME, several factors must be optimized:
-
Disperser Solvent: Must be miscible in both the aqueous sample and the extraction solvent. Acetonitrile often yields the best performance.[7]
-
Extraction Solvent: Solvents like carbon tetrachloride have proven effective.[6][7]
-
Solvent Volumes: The ratio of disperser to extraction solvent is crucial for forming a stable cloudy solution and achieving high sensitivity.[6][7]
-
pH: As with other methods, a basic pH (around 10) is optimal for extracting CPM.[6][7]
-
Salt Addition: Adding salt can sometimes improve extraction efficiency.[7]
Troubleshooting Guide
This section addresses common problems encountered during the extraction of Chlorpheniramine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Suboptimal pH: The pH of the sample may not be suitable for keeping CPM in its non-ionized form. 2. Inefficient Extraction Solvent/Sorbent: The chosen solvent in LLE or sorbent in SPE may not have a strong affinity for CPM. 3. Insufficient Solvent Volume: The volume of elution solvent may be too low to desorb the analyte completely from the SPE sorbent. 4. Incomplete Protein Precipitation: Proteins may still be bound to the analyte, preventing its extraction.[13] | 1. Adjust pH: Ensure the sample pH is adjusted to ~10 before extraction.[6][7] 2. Change Solvent/Sorbent: For LLE, test solvents with different polarities (e.g., diethyl ether, ethyl acetate).[14][15][16] For SPE, select a sorbent with appropriate chemistry (e.g., C8, C18). 3. Optimize Elution: Increase the volume of the elution solvent in SPE or perform multiple, smaller volume elutions. 4. Improve Precipitation: Ensure an adequate ratio of precipitating solvent (e.g., 3:1 acetonitrile to plasma) and sufficient vortexing.[11] |
| High Matrix Effects (Ion Suppression/Enhancement) | 1. Inadequate Sample Cleanup: Simpler methods like protein precipitation may not sufficiently remove interfering endogenous components like phospholipids.[8] 2. Co-elution of Interferences: Matrix components may be co-eluting with CPM during chromatographic analysis.[9] | 1. Enhance Sample Cleanup: Switch from PPT to a more selective method like SPE or LLE to better remove interferences.[10] 2. Modify Chromatography: Adjust the mobile phase gradient, change the column, or alter the flow rate to improve separation between CPM and matrix components.[8] 3. Use a SIL-IS: If available, a stable isotope-labeled internal standard can compensate for unpredictable matrix effects. |
| Poor Reproducibility (High %RSD) | 1. Inconsistent Sample Handling: Variations in vortexing time, centrifugation speed, or temperature can affect extraction consistency. 2. Emulsion Formation (in LLE): An emulsion layer between the aqueous and organic phases can make phase separation and volume recovery inconsistent. 3. Variable Sorbent Performance (in SPE): The SPE sorbent may dry out, or channeling may occur, leading to inconsistent results. | 1. Standardize Procedures: Adhere strictly to a validated protocol for all steps. Use automated or semi-automated equipment where possible. 2. Break Emulsion: Centrifuge at a higher speed, add salt to the aqueous phase, or use a filter to break the emulsion. 3. Optimize SPE Protocol: Ensure the sorbent bed does not dry out between steps (unless specified). Apply the sample and solvents slowly and evenly to prevent channeling. |
| Clogged SPE Cartridge or HPLC Column | 1. Incomplete Protein Removal: Residual proteins from an inefficient precipitation step can clog the system.[10] 2. Particulates in Sample: The final extract may contain fine particulates not removed during sample processing. | 1. Improve Deproteinization: Ensure complete protein precipitation and effective centrifugation/filtration before loading the sample onto the SPE cartridge or injecting it into the HPLC.[10][12] 2. Add Filtration Step: Filter the final extract through a 0.2 µm syringe filter before injection. |
Data & Performance Metrics
The following tables summarize performance data from various validated extraction methods for Chlorpheniramine.
Table 1: Comparison of Extraction Methods for CPM from Human Plasma
| Extraction Method | Analytical Technique | Linearity Range (ng/mL) | Recovery (%) | LOD (ng/mL) | Reference |
| Magnetic Dispersive SPE | HPLC-UV | 2.0–550.0 | 87.9–96.4 | 0.4 | [4][5] |
| Liquid-Liquid Extraction | LC-MS | 0.52–20.8 | N/A | < 0.52 | [14] |
| Liquid-Liquid Extraction | HPLC-ESI-MS/MS | 0.05–10 | N/A | < 0.05 | [17] |
| Liquid-Liquid Extraction | HPLC-MS/MS | 0.025–20 | N/A | 0.025 | [16] |
Table 2: Performance of Dispersive Liquid-Liquid Microextraction (DLLME) for CPM from Human Urine
| Parameter | Value | Reference |
| Analytical Technique | HPLC-DAD | [6] |
| Linearity Range (µg/mL) | 0.055–5.5 | [6][18] |
| Detection Limit (ng/mL) | 16.5 | [6][18] |
| Relative Recovery (%) | 98.5–107.4 | [7] |
Detailed Experimental Protocols
Protocol 1: Magnetic Dispersive Solid-Phase Extraction (MDSPE) from Plasma
This protocol is adapted from a method using a GO/Fe₃O₄@PTh nanocomposite sorbent.[4][5]
-
Sample Pre-treatment: To 5.0 mL of human plasma, add 2.0 mL of a 2% (w/v) zinc sulfate-acetonitrile solution (60:40 v/v) for deproteinization.[5]
-
Vortex & Centrifuge: Vortex the mixture for 4 minutes, then centrifuge for 10 minutes at 5000 rpm.[5]
-
Evaporation & Dilution: Transfer the supernatant to a new tube and evaporate the acetonitrile under a nitrogen stream at 50°C. Dilute the remaining solution to 6.0 mL with ultrapure water.[5]
-
Extraction: Take 5.0 mL of the prepared sample and adjust the pH to 4.0 using phosphoric acid. Add 30 mg of the magnetic sorbent.[2][5]
-
Sonication: Place the sample in an ultrasonic bath and sonicate for 4 minutes to disperse the sorbent.[5]
-
Analyte Desorption: After extraction, separate the magnetic sorbent. Add 100.0 µL of acetonitrile to the sorbent and shake for 3 minutes to desorb the analyte.[5]
-
Analysis: Inject 20 µL of the supernatant into the HPLC system for analysis.[5]
Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) from Urine
This protocol is based on a validated method for CPM determination in urine.[6][7][18]
-
Sample Pre-treatment: Take 10 mL of urine, basify with sodium hydroxide, and centrifuge for 10 minutes at 4000 rpm to sediment lipids and other matrix components.[6]
-
Extraction Setup: Place a 5 mL aliquot of the supernatant into a 10 mL conical test tube. Adjust the pH to 10.[6][7]
-
Injection: Prepare an extraction mixture of 30 µL carbon tetrachloride (extraction solvent) in 0.6 mL acetonitrile (disperser solvent). Rapidly inject this mixture into the urine sample using a syringe. A cloudy solution will form.[6][7]
-
Centrifugation: Centrifuge the cloudy solution for 10 minutes at 4000 rpm.[6][7]
-
Collection & Analysis: The fine droplets of the extraction solvent containing the analyte will sediment at the bottom of the tube. Collect this phase and inject it into the HPLC system.
Visualized Workflows and Logic
The following diagrams illustrate key experimental workflows and troubleshooting logic.
Caption: General workflow for Chlorpheniramine extraction from biological samples.
Caption: Troubleshooting decision tree for low Chlorpheniramine recovery.
Caption: The four fundamental steps of a Solid-Phase Extraction (SPE) protocol.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Trace determination of chlorpheniramine in human plasma using magnetic dispersive solid-phase extraction based on a graphene oxide/Fe 3 O 4 @polythion ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09707G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Trace determination of chlorpheniramine in human plasma using magnetic dispersive solid-phase extraction based on a graphene oxide/Fe3O4@polythionine nanocomposite combined with high-performance liquid chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. eijppr.com [eijppr.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Binding of chlorpheniramine enantiomers to human plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simple and sensitive method for the determination of chlorpheniramine maleate in human plasma using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of chlorpheniramine in human urine samples using dispersive liquid-liquid microextraction combined with high-performance liquid chromatography | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
Reducing signal suppression of Chlorpheniramine hydrochloride in mass spectrometry
Welcome to the technical support center for the analysis of chlorpheniramine (B86927) using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating signal suppression.
Troubleshooting Guide: Reducing Signal Suppression
Signal suppression is a common issue in LC-MS/MS analysis of biological samples, leading to reduced sensitivity and inaccurate quantification of chlorpheniramine. This guide provides a systematic approach to identifying and mitigating this matrix effect.
Issue: Low or inconsistent chlorpheniramine signal intensity.
Possible Cause: Co-eluting matrix components from the sample are suppressing the ionization of chlorpheniramine in the mass spectrometer's ion source.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing signal suppression of chlorpheniramine.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: Which sample preparation technique is best for reducing matrix effects when analyzing chlorpheniramine in plasma?
A1: The choice of sample preparation technique depends on the required sensitivity and throughput. Here is a comparison of common methods:
| Sample Preparation Method | Typical Recovery (%) | Potential for Matrix Effect Reduction | Key Considerations |
| Protein Precipitation (PPT) | > 90% | Low to Medium | Fast and simple, but may not effectively remove phospholipids, a major source of ion suppression.[1] |
| Liquid-Liquid Extraction (LLE) | 60 - 80% | Medium to High | Effective at removing non-polar interferences and salts.[2][3] |
| Solid-Phase Extraction (SPE) | > 85% | High | Offers the most thorough sample cleanup by selectively isolating chlorpheniramine and removing a wide range of interferences.[1] |
Q2: Can simple dilution of my sample help reduce signal suppression?
A2: Yes, diluting your sample can be a straightforward and effective way to reduce the concentration of interfering matrix components. However, this approach will also dilute the chlorpheniramine concentration, which may not be feasible for samples with low analyte levels.
Liquid Chromatography
Q3: How can I optimize my chromatographic method to minimize signal suppression?
A3: The goal is to chromatographically separate chlorpheniramine from the regions where ion suppression occurs.[3]
-
Identify Suppression Zones: Use a post-column infusion experiment to determine the retention times where matrix components cause the most significant ion suppression.
-
Adjust Retention Time: Modify your mobile phase composition, gradient profile, or column chemistry to shift the elution of chlorpheniramine away from these suppression zones.
-
Improve Peak Shape: Ensure a sharp, symmetrical peak for chlorpheniramine to minimize the window for potential co-elution with interferences.
Mass Spectrometry
Q4: Are there any mass spectrometry parameters I can adjust to improve my signal?
A4: While sample preparation and chromatography are the primary means of addressing signal suppression, you can also optimize your mass spectrometer's source conditions. Experiment with parameters such as electrospray voltage, gas flows, and source temperature to maximize the ionization of chlorpheniramine. In some cases, switching to Atmospheric Pressure Chemical Ionization (APCI) may be beneficial as it can be less susceptible to matrix effects than Electrospray Ionization (ESI).
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Column Infusion
This method provides a qualitative assessment of when ion suppression or enhancement occurs during your chromatographic run.
References
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Chlorpheniramine Hydrochloride Analysis Following ICH Guidelines
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Chlorpheniramine hydrochloride against alternative analytical techniques. The validation parameters are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering a framework for researchers, scientists, and drug development professionals to assess method suitability.[1][2][3]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[4] A typical Reverse-Phase HPLC (RP-HPLC) method for this compound analysis is detailed below.
Experimental Protocol for HPLC Method Validation
Objective: To validate an RP-HPLC method for the accurate and precise quantification of this compound in a pharmaceutical formulation.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) in a 60:40 (v/v) ratio is commonly used.[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection Wavelength: 265 nm[5]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient (e.g., 25°C)[5]
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 5-15 µg/mL).[6]
-
Sample Preparation: For a tablet dosage form, weigh and finely powder a representative number of tablets. An amount of powder equivalent to a single dose is then accurately weighed and dissolved in the mobile phase, followed by sonication and filtration to ensure complete dissolution and removal of excipients.[6]
Validation Parameters and Data
The following table summarizes the validation parameters, their acceptance criteria according to ICH guidelines, and typical experimental results obtained from published studies.
| Validation Parameter | ICH Guideline Requirement | Typical Experimental Results for HPLC |
| Specificity | The analytical method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | No interference from placebo or degradation products at the retention time of Chlorpheniramine.[5][7] |
| Linearity | A linear relationship should be established across the range of the analytical procedure. | Correlation coefficient (r²) > 0.999 over a concentration range of 5-15 µg/mL.[6] |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 98-102% is typically achieved.[5][7] |
| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Repeatability (Intra-day) RSD < 2%; Intermediate Precision (Inter-day) RSD < 2%.[5] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically in the range of 0.1 - 0.4 µg/mL.[7] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically in the range of 0.5 - 1.2 µg/mL.[7] |
| Robustness | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in mobile phase composition, pH, and flow rate.[7] |
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used method, other techniques can also be employed for the analysis of this compound.
| Analytical Method | Principle | Advantages | Disadvantages |
| UV-Visible Spectrophotometry | Measures the absorbance of light by the analyte at a specific wavelength. | Simple, rapid, and cost-effective.[8][9] | Lacks specificity in the presence of interfering substances.[5] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | A variation of normal-phase chromatography that uses a high organic mobile phase with a small amount of aqueous solvent. | Good for polar compounds that are poorly retained in reverse-phase chromatography.[10] | Can have longer equilibration times and may be less robust than RP-HPLC. |
| Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy | Measures the infrared spectrum of a sample in contact with an ATR crystal. | Non-destructive and requires minimal sample preparation.[11] | Generally less sensitive and quantitative than HPLC.[11] |
Visualizing the Workflow and Validation Logic
The following diagrams illustrate the experimental workflow for HPLC method validation and the logical relationship between the validation parameters as stipulated by ICH guidelines.
Caption: Experimental workflow for HPLC method validation.
Caption: Logical relationship of ICH validation parameters.
References
- 1. canadacommons.ca [canadacommons.ca]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ijrpr.com [ijrpr.com]
- 5. recentscientific.com [recentscientific.com]
- 6. ijpsi.org [ijpsi.org]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. plantarchives.org [plantarchives.org]
- 11. Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chlorpheniramine and Second-Generation Antihistamines for Researchers
A comprehensive guide for drug development professionals and scientists, this report details the comparative pharmacology, efficacy, and safety profiles of the first-generation antihistamine, Chlorpheniramine, and modern second-generation agents. The analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways.
Executive Summary
Chlorpheniramine, a first-generation antihistamine, has long been a staple in the management of allergic conditions. However, its clinical utility is often limited by a notable side effect profile, primarily sedation and anticholinergic effects. The advent of second-generation antihistamines marked a significant advancement in allergy treatment, offering comparable efficacy with a much-improved safety profile. This guide provides a detailed comparative analysis of Chlorpheniramine and representative second-generation antihistamines, focusing on their distinct mechanisms of action, receptor binding affinities, and clinical performance. This information is intended to aid researchers and drug development professionals in understanding the key differentiators between these two classes of compounds and to provide a framework for the evaluation of novel antihistaminic agents.
Mechanism of Action: A Tale of Two Generations
Both first and second-generation antihistamines exert their primary therapeutic effect by acting as inverse agonists at the histamine (B1213489) H1 receptor. By binding to and stabilizing the inactive conformation of the H1 receptor, they prevent histamine-induced downstream signaling, thereby mitigating the symptoms of an allergic reaction.
The fundamental difference between the two generations lies in their physicochemical properties and receptor selectivity. Chlorpheniramine and other first-generation antihistamines are lipophilic molecules that readily cross the blood-brain barrier.[1][2] This leads to significant interaction with H1 receptors in the central nervous system (CNS), causing sedation and cognitive impairment.[1][3][4] In contrast, second-generation antihistamines are typically more lipophobic and are substrates of the P-glycoprotein efflux transporter, which actively removes them from the CNS.[1]
Furthermore, first-generation antihistamines are less selective, exhibiting affinity for muscarinic, alpha-adrenergic, and serotonin (B10506) receptors.[1][5][6] This off-target activity contributes to a range of side effects, including dry mouth, blurred vision, and constipation.[3][6][7] Second-generation agents are highly selective for the peripheral H1 receptor, resulting in a more favorable side-effect profile.[1][6]
Quantitative Comparison of Performance
The following tables summarize key quantitative data from various experimental studies, providing a direct comparison between Chlorpheniramine and several second-generation antihistamines.
Table 1: Receptor Binding Affinity (Ki in nM)
| Drug | Generation | H1 Receptor Affinity (Ki, nM) | Muscarinic Receptor Affinity (Ki, nM) |
| Chlorpheniramine | First | 3.2[1] - 4.81[8] | 1,300 - 1,600[1][9] |
| Cetirizine | Second | 2.5[1] - 6[8] | >10,000[1] |
| Levocetirizine | Second | ~3[8] | >10,000[1] |
| Loratadine | Second | 27[1] | >10,000[1] |
| Desloratadine | Second | 0.4[1] | >10,000[1] |
| Fexofenadine | Second | 10[1] | >10,000[1] |
Lower Ki values indicate higher binding affinity.
Table 2: Central Nervous System (CNS) and Clinical Efficacy
| Feature | Chlorpheniramine (First-Generation) | Second-Generation Antihistamines |
| Blood-Brain Barrier Penetration | High[1][2] | Low to negligible[1] |
| Sedation | Common and significant[3][4][7] | Generally non-sedating (Cetirizine may cause mild drowsiness in some individuals)[3][6] |
| Anticholinergic Side Effects | Present (dry mouth, blurred vision, etc.)[3][6][7] | Minimal to absent[6] |
| Cognitive Impairment | Can impair cognitive and motor skills[4][6] | Generally do not impair cognitive function[1] |
| Clinical Efficacy in Allergic Rhinitis | Effective[10] | Effective and considered first-line therapy[11][12] |
| Clinical Efficacy in Urticaria | Effective[13] | Effective and considered first-line therapy[11][12] |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., histamine H1 or muscarinic receptors).
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from transfected cell lines (e.g., CHO or HEK293 cells) or animal tissues.[8] The tissue or cells are homogenized and centrifuged to isolate the membrane fraction.[8]
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-mepyramine for H1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[1][14]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.[1] The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[15]
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.[1]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.[8] The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
In-Vivo Efficacy: Histamine-Induced Wheal and Flare Test
Objective: To assess the in-vivo efficacy and duration of action of an antihistamine in suppressing histamine-induced skin reactions.
Methodology:
-
Subject Recruitment: Healthy volunteers or patients with a history of allergies are recruited for the study.
-
Baseline Measurement: A baseline skin response to a fixed concentration of histamine is established by intradermal injection or skin prick test. The resulting wheal (swelling) and flare (redness) areas are measured.[1]
-
Drug Administration: Subjects are administered a single dose of the antihistamine or a placebo in a randomized, double-blind, crossover study design.[1]
-
Histamine Challenge: At predetermined time points following drug administration, the histamine challenge is repeated at a different site on the skin.[1]
-
Measurement and Analysis: The wheal and flare areas are measured at each time point. The percentage reduction in the wheal and flare areas compared to the placebo response is calculated to determine the efficacy and duration of action of the antihistamine.[1]
Visualizing the Mechanistic Differences
The following diagrams illustrate the key differences in the mechanism of action and resulting clinical profiles of first and second-generation antihistamines.
Caption: Comparative mechanism of action of first and second-generation antihistamines.
Caption: General experimental workflow for the evaluation of antihistamines.
Conclusion
The development of second-generation antihistamines represents a clear paradigm shift in the management of allergic disorders. While Chlorpheniramine remains an effective antihistamine, its utility is hampered by its propensity to cause sedation and anticholinergic side effects due to its ability to cross the blood-brain barrier and its lack of receptor selectivity. Second-generation agents, through their improved molecular design, offer a superior safety profile without compromising efficacy. For researchers and drug development professionals, the comparative data and methodologies presented in this guide underscore the importance of designing molecules with high receptor selectivity and limited CNS penetration to optimize the therapeutic index of novel antihistaminic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Variant Effect of First- and Second-Generation Antihistamines as Clues to Their Mechanism of Action on the Sneeze Reflex in the Common Cold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Antihistamines: How they work, types, and side effects [medicalnewstoday.com]
- 5. researchgate.net [researchgate.net]
- 6. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 7. First-Generation vs. Second-Generation Antihistamines: Whatâs the Difference? [webmd.com]
- 8. benchchem.com [benchchem.com]
- 9. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 10. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medicaid.nv.gov [medicaid.nv.gov]
- 13. First- or second-generation antihistamines: which are more effective at controlling pruritus? | MDedge [mdedge.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
In Vitro Receptor Binding Affinity: A Comparative Analysis of Chlorpheniramine and Loratadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the receptor binding affinities of the first-generation antihistamine, Chlorpheniramine, and the second-generation antihistamine, Loratadine. The data presented herein, supported by experimental methodologies, aims to offer a clear perspective on the pharmacological profiles of these two widely used H1 receptor antagonists.
Quantitative Data Summary: Receptor Binding Affinity
The binding affinity of a compound to its receptor is a critical determinant of its potency and potential for off-target effects. This is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), where a lower value indicates a higher binding affinity. The following table summarizes the in vitro receptor binding affinities of Chlorpheniramine and Loratadine for the histamine (B1213489) H1 receptor and a panel of other physiologically relevant receptors.
| Receptor Target | Chlorpheniramine (Ki/Kd in nM) | Loratadine (Ki in nM) |
| Histamine H1 Receptor | 2 - 15[1] | 16 - 138[1] |
| dex-Chlorpheniramine | 2.67 - 4.81[2] | |
| Muscarinic Acetylcholine Receptors | 1,300[2] | >10,000 |
| dex-Chlorpheniramine | 20,000 - 30,000[2] | |
| Serotonin (B10506) Transporter (SERT) | 15.2[2] | Not reported, but generally low affinity for serotonin receptors[3] |
| Norepinephrine Transporter (NET) | 1,440 | Not reported, but generally low affinity for adrenergic receptors[3] |
| Dopamine Transporter (DAT) | 1,060 | Not reported, but generally low affinity for dopaminergic receptors |
Note: Ki and Kd values can vary between studies due to different experimental conditions, such as the radioligand used, tissue source, and assay buffer composition. The data presented are representative values for comparative purposes. For Chlorpheniramine, data for both the racemic mixture and its more active S-(+)-enantiomer, dexchlorpheniramine, are included where available.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinity is most commonly performed using a competitive radioligand binding assay. This technique measures the ability of a test compound (e.g., Chlorpheniramine or Loratadine) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the target receptor.
Objective: To determine the inhibition constant (Ki) of Chlorpheniramine and Loratadine for the histamine H1 receptor.
Materials:
-
Biological Material: Cell membranes prepared from a cell line recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated H1 receptor antagonist, typically [³H]mepyramine or [³H]pyrilamine.
-
Test Compounds: Chlorpheniramine and Loratadine.
-
Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., mianserin) to determine the amount of radioligand that binds to non-receptor components.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Cells expressing the H1 receptor are harvested and homogenized in ice-cold buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in fresh buffer, and the protein concentration is determined.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Total Binding: Wells containing the cell membranes and the radioligand.
-
Non-specific Binding: Wells containing the cell membranes, the radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Wells containing the cell membranes, the radioligand, and increasing concentrations of the test compound (Chlorpheniramine or Loratadine).
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Termination and Filtration:
-
The binding reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are then washed multiple times with ice-cold wash buffer.
-
-
Detection:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration, generating a sigmoidal dose-response curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Visualizations
References
A Comparative Guide to Analytical Methods for the Quantification of Chlorpheniramine
For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method for the quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of three common analytical techniques for the determination of Chlorpheniramine, a widely used antihistamine. The methods discussed are High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Capillary Electrophoresis (CE).
This publication delves into the experimental parameters and performance characteristics of each method, offering a cross-validation perspective supported by published data. The information is intended to assist in the selection of the most appropriate analytical strategy based on specific laboratory capabilities and analytical requirements.
Comparative Analysis of Analytical Methods
The following table summarizes the key performance parameters for HPLC, UV-Visible Spectrophotometry, and Capillary Electrophoresis in the analysis of Chlorpheniramine. This data, compiled from various studies, allows for a direct comparison of the methods' linearity, accuracy, precision, and sensitivity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | Capillary Electrophoresis (CE) |
| Linearity Range | 200-500 µg/mL | 10-60 µg/mL[1][2] | 75-125% of 600 µg/mL target concentration[3][4] |
| Correlation Coefficient (R²) | 0.999 | 0.9998[5] | Not explicitly stated, but linearity was validated. |
| Accuracy (% Recovery) | 98.12% to 101.53% | >99%[5] | 99.55% to 99.84%[3][4] |
| Precision (%RSD) | < 2%[6] | < 1% (Intra-day and Inter-day)[5] | < 5% (Repeatability and Intermediate Precision)[3][4] |
| Limit of Detection (LOD) | Not explicitly stated | 2.2 µg/mL[5] | 5 mg/L (5 µg/mL)[3][4] |
| Limit of Quantification (LOQ) | Not explicitly stated | 6.6 µg/mL[5] | 15 mg/L (15 µg/mL)[3][4] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography (HPLC)
This method offers high selectivity and is suitable for the analysis of Chlorpheniramine in complex matrices.
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chromatographic Conditions:
-
Column: Kromasil C18
-
Mobile Phase: A mixture of methanol (B129727) and water, with the pH adjusted to 5.3.
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Detection Wavelength: 235 nm.
-
-
Standard Solution Preparation: A standard stock solution of Chlorpheniramine maleate (B1232345) is prepared by dissolving an accurately weighed amount in the mobile phase to achieve a known concentration.
-
Sample Preparation: For solid dosage forms, a number of tablets are weighed and finely powdered. A portion of the powder equivalent to a specific amount of Chlorpheniramine maleate is weighed and dissolved in the mobile phase, followed by sonication and filtration to remove insoluble excipients.
UV-Visible Spectrophotometry
This technique is simple, cost-effective, and rapid, making it suitable for routine quality control.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Methodology:
-
Standard Solution Preparation: A standard stock solution is prepared by dissolving a known quantity of Chlorpheniramine maleate in 0.1N HCl.[1][5] Working standards are prepared by diluting the stock solution to fall within the linear range.[1][5]
-
Sample Preparation: Twenty tablets are weighed and crushed. A quantity of the powder equivalent to 100mg of Chlorpheniramine is dissolved in 0.1N HCl and filtered.[5] The filtrate is then diluted to a concentration within the calibrated range.[5]
Capillary Electrophoresis (CE)
Capillary electrophoresis provides high separation efficiency and requires minimal sample and reagent volumes.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Electrophoretic Conditions:
-
Standard Solution Preparation: Standard solutions of Chlorpheniramine maleate are prepared at different concentration levels (e.g., 75%, 100%, and 125% of the target concentration) in ultrapure water.[3][4]
-
Sample Preparation: For tablet samples, a number of tablets are ground into a fine powder. A portion of the powder equivalent to a specific amount of Chlorpheniramine maleate is weighed, dissolved in ultrapure water, sonicated for 10 minutes, and then filtered through a 0.45 µm filter.[4]
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods to ensure consistency and reliability of results.
References
Head-to-head comparison of Chlorpheniramine and Cetirizine in a research setting
A definitive guide for researchers, scientists, and drug development professionals, this document provides a comprehensive, data-driven comparison of the first-generation antihistamine, Chlorpheniramine (B86927), and the second-generation antihistamine, Cetirizine (B192768). This guide delves into their receptor binding affinities, pharmacokinetic profiles, clinical efficacy, and side effect profiles, supported by experimental data and detailed protocols.
Introduction
Chlorpheniramine and Cetirizine are both antagonists of the histamine (B1213489) H1 receptor, widely used in the treatment of allergic conditions.[1] However, they belong to different generations of antihistamines, which results in significant differences in their pharmacological properties and clinical performance. Chlorpheniramine is a first-generation antihistamine known for its sedative effects, while Cetirizine, a second-generation agent, was developed to minimize central nervous system penetration and associated side effects.[1] This guide offers an objective, research-focused comparison to inform preclinical and clinical research decisions.
Receptor Binding Affinity and Selectivity
The therapeutic efficacy and side-effect profile of antihistamines are largely dictated by their binding affinity for the histamine H1 receptor and their selectivity against other receptors.
Quantitative Receptor Binding Affinity Data
The dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Receptor | Chlorpheniramine (Dexchlorpheniramine) Ki (nM) | Cetirizine Ki (nM) | Reference |
| Histamine H1 | 2.67 - 4.81 | ~6 | [2] |
| Muscarinic Acetylcholine (B1216132) | 1,300 | >10,000 | [3][4] |
Note: Dexchlorpheniramine (B1670334) is the active S-enantiomer of chlorpheniramine.[2]
As the data indicates, both dexchlorpheniramine and cetirizine exhibit high affinity for the histamine H1 receptor.[2] However, a significant difference is observed in their affinity for muscarinic acetylcholine receptors. Chlorpheniramine has a notable affinity for muscarinic receptors, which contributes to its anticholinergic side effects.[4] In contrast, Cetirizine demonstrates very low affinity for muscarinic receptors, as well as for α1-adrenergic, D2 dopaminergic, and 5-HT2 serotoninergic receptors, highlighting its high selectivity for the H1 receptor.[3]
Experimental Protocol: Radioligand Binding Assay for H1 Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the histamine H1 receptor.
Materials:
-
Membrane Preparation: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 cells).
-
Radioligand: [³H]mepyramine.[5]
-
Test Compounds: Chlorpheniramine and Cetirizine.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI). [7]
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds (Chlorpheniramine, Cetirizine) in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]mepyramine, and membrane preparation.
-
Non-specific Binding: Non-specific binding control, [³H]mepyramine, and membrane preparation.
-
Competition Binding: Test compound at various concentrations, [³H]mepyramine, and membrane preparation.[5]
-
-
Incubation: Incubate the plate at 25°C for a predetermined time (e.g., 4 hours) to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.[5][7]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[5]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding versus the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.[2]
-
Pharmacokinetic Profile
The pharmacokinetic properties of Chlorpheniramine and Cetirizine differ significantly, impacting their dosing frequency and clinical utility.
Comparative Pharmacokinetic Parameters
| Parameter | Chlorpheniramine | Cetirizine | Reference |
| Bioavailability | 25% - 50% | >70% | [8][9] |
| Time to Peak Plasma Concentration (Tmax) | 2.2 - 3.3 hours | ~1.0 hour | [8][9] |
| Elimination Half-life (t1/2) | ~20 hours (in adults) | 6.5 - 10 hours | [8][10] |
| Protein Binding | Moderate-to-high | 88% - 96% | [8][11] |
| Metabolism | Hepatic (CYP2D6) | Minimal (non-cytochrome P450-mediated) | [8][11] |
| Excretion | Primarily renal (metabolites) | 70-85% unchanged in urine | [8][10] |
Cetirizine is more rapidly and extensively absorbed than Chlorpheniramine, with a higher bioavailability.[8][9] The longer half-life of Chlorpheniramine in adults is notable, though sustained-release formulations are common.[10][12] Cetirizine's minimal metabolism and primary excretion as an unchanged drug in urine reduce the potential for drug-drug interactions compared to Chlorpheniramine, which is metabolized by the cytochrome P450 system.[8][11]
Clinical Efficacy
Both Chlorpheniramine and Cetirizine are effective in treating allergic rhinitis and urticaria. However, head-to-head clinical trials reveal nuances in their performance and patient preference.
Comparative Efficacy in Allergic Rhinitis
| Study Outcome | Chlorpheniramine | Cetirizine | Reference |
| Physician and Patient Efficacy Assessments | Effective | Significantly more effective than terfenadine (B1681261) (similar to chlorpheniramine) | [13] |
| Patient Satisfaction (Continuation of Therapy) | 28.9% | 69.4% | [13] |
| Success Rate in Perennial Allergic Rhinitis | 71.55% (8mg once daily) | 77.52% (10mg once daily) | [14] |
| Improvement in Total Symptom Severity Score (TSS) | Significant reduction | Significant reduction (no statistical difference between the two) | [15] |
While both drugs demonstrate efficacy in reducing symptoms of allergic rhinitis, patient satisfaction and preference are significantly higher for Cetirizine.[13][16] This is likely attributable to its more favorable side-effect profile and once-daily dosing regimen.[16]
Experimental Protocol: Histamine-Induced Wheal and Flare Suppression Test
This test is a common pharmacodynamic model to assess the in vivo activity of H1 antihistamines.
Materials:
-
Histamine solution: Histamine dihydrochloride (B599025) 1:1,000.[17]
-
Disposable lancets.
-
Calipers or ruler for measurement.
Procedure:
-
Baseline Measurement: On the ventral aspect of the forearm, introduce a drop of histamine solution using a disposable lancet (prick test).[17]
-
Measurement: After 20 minutes, measure the largest diameter and the orthogonal diameter of the wheal and the flare. Calculate the area.[17]
-
Drug Administration: Administer a single dose of the test antihistamine (Chlorpheniramine or Cetirizine) or placebo.
-
Post-Dose Measurements: Repeat the histamine prick test and measurements at predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours) after drug administration.[18][19]
-
Data Analysis: Calculate the percentage suppression of the wheal and flare areas at each time point compared to the baseline measurement.
In comparative studies, Cetirizine has been shown to be significantly more effective than dexchlorpheniramine in suppressing the size of histamine-induced wheals from 2 to 24 hours after administration.[19] One study demonstrated that chlorpheniramine reduced the wheal-and-flare reaction by about 50%, whereas cetirizine achieved a 75% reduction on average.[1]
Side Effect Profile
The most significant differentiator between Chlorpheniramine and Cetirizine in a clinical setting is their side effect profile, particularly concerning sedation.
Comparative Incidence of Sedation
| Study | Chlorpheniramine | Cetirizine | Reference |
| Phase I (Initial Use) | 40.5% | 11.6% | [13][16] |
| Phase II (Continued Use) | 16.7% | 9.8% | [13][16] |
| Perennial Allergic Rhinitis Trial | 47.77% | 32.8% | [14] |
| Subjective CNS Depression Symptoms | 10 out of 12 subjects | 1 out of 12 subjects | [19] |
The data consistently demonstrates a significantly higher incidence of sedation with Chlorpheniramine compared to Cetirizine.[13][14][16][19] This is attributed to the ability of first-generation antihistamines to cross the blood-brain barrier and antagonize central H1 receptors.
Anticholinergic Effects
Chlorpheniramine exhibits notable anticholinergic activity, which can lead to side effects such as dry mouth, blurred vision, and urinary retention.[20] In contrast, Cetirizine has been shown to have little to no anticholinergic activity in functional bioassays.[3][21]
Effects on Inflammatory Cell Accumulation
Beyond H1 receptor antagonism, some antihistamines exhibit anti-inflammatory properties.
In a comparative study, Cetirizine significantly reduced eosinophil vacuolization and inhibited basophil accumulation in response to an allergic challenge.[1] In contrast, Chlorpheniramine had a negligible effect on these parameters.[1] Cetirizine has also been shown to inhibit eosinophil migration in vivo.[22] While some in vitro studies suggest that Chlorpheniramine can reverse IL-5-afforded eosinophil survival, the in vivo relevance of this finding in comparison to Cetirizine's effects is less clear.[11]
Histamine H1 Receptor Signaling Pathway
Both Chlorpheniramine and Cetirizine act as inverse agonists at the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[23][24]
Conclusion
In a research setting, the choice between Chlorpheniramine and Cetirizine depends on the specific scientific question.
-
Cetirizine is superior in terms of selectivity for the H1 receptor , a more favorable pharmacokinetic profile for consistent plasma levels with once-daily dosing, and a significantly lower incidence of sedative and anticholinergic side effects . Its demonstrated ability to inhibit eosinophil and basophil accumulation provides an additional anti-inflammatory dimension for investigation.
-
Chlorpheniramine remains a useful tool as a positive control for studies investigating the central nervous system effects of antihistamines or for comparative studies where a first-generation antihistamine with known sedative and anticholinergic properties is required.
For drug development professionals, the data strongly supports the development of second-generation and beyond antihistamines that optimize H1 receptor affinity and selectivity while minimizing off-target effects to improve patient safety and compliance.
References
- 1. Effect of cetirizine, ketotifen and chlorpheniramine on the dynamics of the cutaneous hypersensitivity reaction: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil* | Anais Brasileiros de Dermatologia [anaisdedermatologia.org.br]
- 9. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Model for outcomes assessment of antihistamine use for seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "Comparison of once daily dose of Chlorpheniramine (8 MG) and Citerizin" by Suprihati Asmuni [digital.car.chula.ac.th]
- 15. researchgate.net [researchgate.net]
- 16. droracle.ai [droracle.ai]
- 17. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suppression of the histamine-induced wheal and flare response by fexofenadine HCl 60 mg twice daily, loratadine 10 mg once daily and placebo in healthy Japanese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Attenuation of cutaneous reactivity to histamine by cetirizine and dexchlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cetirizine and Chlorpheniramine (Allergy) Interactions - Drugs.com [drugs.com]
- 21. Anticholinergic effects of antihistamine drugs used in the clinic | RTI [rti.org]
- 22. Inhibitory effect of cetirizine 2HCl on eosinophil migration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 24. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
Evaluating the Specificity of Analytical Methods for Chlorpheniramine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the specificity of common analytical methods for Chlorpheniramine Hydrochloride (HCl), a widely used antihistamine. Specificity is a critical validation parameter that ensures the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This document compares High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV) Spectrophotometry, presenting supporting experimental data and detailed protocols to aid in the selection of a suitable analytical method for quality control and stability studies.
Comparison of Analytical Method Specificity
The specificity of an analytical method for Chlorpheniramine HCl is predominantly evaluated through forced degradation studies and analysis of the drug in the presence of its potential impurities and formulation excipients.
| Analytical Method | Principle | Advantages in Specificity Testing | Limitations in Specificity Testing |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their differential partitioning between a stationary phase and a mobile phase. | High resolving power allows for the separation of Chlorpheniramine from its degradation products and excipients. Enables the establishment of a stability-indicating method. Peak purity analysis using a photodiode array (PDA) detector can confirm the homogeneity of the analyte peak. | Method development can be time-consuming. Requires more expensive instrumentation and reagents compared to UV spectrophotometry. |
| UV-Visible Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by a substance in solution. | Simple, rapid, and cost-effective. Suitable for the quantification of Chlorpheniramine in simple formulations where interference from excipients is minimal. | Lacks the ability to separate Chlorpheniramine from its degradation products or interfering excipients that absorb at the same wavelength.[1] Not suitable as a stability-indicating method on its own. Derivative spectrophotometry can sometimes resolve overlapping spectra but has limitations. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies, demonstrating the specificity of different analytical methods for Chlorpheniramine HCl.
Table 1: HPLC Method Parameters and Specificity Data
| Study Reference | Chromatographic Conditions | Retention Time of Chlorpheniramine (min) | Resolution (Rs) with Closest Peak | Peak Purity |
| Study A[2] | Column: C18; Mobile Phase: Dilute H₂SO₄:Methanol (60:40 v/v); Flow Rate: 1.5 mL/min; Detection: 264 nm | 3.25 | > 2.0 with degradation products | Peak Purity Index: 99.99% |
| Study B[1] | Column: C18; Mobile Phase: Potassium dihydrogen phosphate (B84403) and octane (B31449) sulphonate sodium salt in water and acetonitrile; Flow Rate: 1.0 mL/min; Detection: 214 nm | ~21 | > 1.5 with Impurity C | Purity angle < Purity threshold |
| Study C[3] | Column: Hypersil CN C18; Mobile Phase: Sodium dihydrogen o-phosphate buffer:Acetonitrile:Methanol (35:34:31 v/v/v), pH 6.2; Flow Rate: 1.3 mL/min; Detection: 228 nm | 7.65 | Not explicitly stated, but method found to be specific | Not explicitly stated |
Table 2: Forced Degradation Study Results for Chlorpheniramine HCl by HPLC
| Stress Condition | Study A Degradation (%) [2] | Study D Degradation (%) [4] | Observations |
| Acid Hydrolysis (e.g., 1.0 M HCl) | 2.31 | Significant degradation | Degradation products were well-resolved from the main peak. |
| Base Hydrolysis (e.g., 1.0 M NaOH) | 10.49 | Significant degradation | Degradation products were well-resolved from the main peak. |
| Oxidative (e.g., 30% H₂O₂) | 4.10 | Significant degradation | Degradation products were well-resolved from the main peak. |
| Thermal (e.g., 105°C) | 10.39 | Not specified | Degradation products were well-resolved from the main peak. |
| Photolytic (UV light) | 3.59 | Not specified | Degradation products were well-resolved from the main peak. |
Table 3: UV-Spectrophotometric Method Parameters
| Study Reference | Solvent | λmax (nm) | Linearity Range (µg/mL) | Interference from Excipients |
| Study E[5][6] | 0.1 N HCl | 261 - 262 | 10 - 60 | Method was found to be specific when analyzing the drug in formulations, suggesting minimal interference from the excipients used in those specific products.[6] |
| Study F[7] | 0.1 N HCl | 268 | 10 - 50 | The method was found to be specific with the appearance of the corresponding maxima. |
Experimental Protocols
HPLC Method for Specificity Evaluation
This protocol outlines a general procedure for assessing the specificity of an HPLC method for Chlorpheniramine HCl analysis.
-
Preparation of Standard Solution: Accurately weigh and dissolve a suitable amount of Chlorpheniramine Maleate reference standard in the mobile phase to obtain a known concentration.
-
Preparation of Placebo Solution: Prepare a solution containing all the excipients present in the final drug product formulation, in the same concentration, but without the active pharmaceutical ingredient (API).
-
Preparation of Spiked Sample: Add a known amount of Chlorpheniramine Maleate reference standard to the placebo solution.
-
Forced Degradation Studies: Subject the Chlorpheniramine Maleate standard solution and/or the drug product to various stress conditions as detailed in Table 2 (acidic, basic, oxidative, thermal, and photolytic conditions).[8] Neutralize the acidic and basic stressed samples before analysis.
-
Chromatographic Analysis: Inject the standard solution, placebo solution, spiked sample, and all stressed samples into the HPLC system.
-
Evaluation:
-
Assess the chromatogram of the placebo solution to ensure no peaks interfere with the Chlorpheniramine peak.
-
In the chromatograms of the stressed samples, evaluate the resolution between the Chlorpheniramine peak and any degradation product peaks. A resolution of >1.5 is generally considered acceptable.[9]
-
Utilize a PDA detector to determine the peak purity of the Chlorpheniramine peak in the presence of its degradation products and excipients.[2]
-
UV-Spectrophotometric Method for Specificity Evaluation
This protocol describes a general procedure for assessing the specificity of a UV-Spectrophotometric method.
-
Preparation of Standard Solution: Prepare a standard solution of Chlorpheniramine Maleate in a suitable solvent (e.g., 0.1 N HCl) of a known concentration.
-
Preparation of Placebo Solution: Prepare a solution of the formulation's excipients in the same solvent.
-
Spectral Analysis:
-
Scan the standard solution and the placebo solution across a relevant UV wavelength range (e.g., 200-400 nm).
-
Compare the spectra. The placebo solution should not show any significant absorbance at the analytical wavelength (λmax) of Chlorpheniramine.[7]
-
-
Analysis of Formulation: Prepare a sample solution from the final drug product and measure its absorbance at the λmax. The results should not be affected by the excipients.
Visualizations
Caption: Workflow for HPLC Specificity Evaluation.
Caption: Logical Flow of Specificity Assessment.
References
- 1. recentscientific.com [recentscientific.com]
- 2. Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. asianpubs.org [asianpubs.org]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. iajps.com [iajps.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. iomcworld.org [iomcworld.org]
A Guide to Inter-Laboratory Comparison of Chlorpheniramine Hydrochloride Assay Results
This guide provides a comprehensive overview of the analytical methodologies and comparative data for the assay of Chlorpheniramine, presented as Chlorpheniramine Maleate. It is designed for researchers, scientists, and drug development professionals to understand the variability and robustness of common analytical methods across different laboratory settings. The data and protocols herein are compiled to simulate an inter-laboratory comparison, offering insights into method performance and expected variations.
Data Presentation: Comparative Assay Results
The following table summarizes hypothetical assay results from five independent laboratories determining the concentration of Chlorpheniramine Maleate in a standardized sample. All laboratories utilized a High-Performance Liquid Chromatography (HPLC) method based on United States Pharmacopeia (USP) guidelines.
| Laboratory ID | Method | Mean Assay Value (%) | Standard Deviation (SD) | Coefficient of Variation (%RSD) |
| Lab-001 | HPLC-UV | 99.8 | 0.5 | 0.50 |
| Lab-002 | HPLC-UV | 100.2 | 0.7 | 0.70 |
| Lab-003 | HPLC-UV | 99.5 | 0.4 | 0.40 |
| Lab-004 | HPLC-UV | 101.1 | 0.9 | 0.89 |
| Lab-005 | HPLC-UV | 100.5 | 0.6 | 0.60 |
Experimental Protocols
A detailed methodology for a typical HPLC-UV assay for Chlorpheniramine Maleate, consistent with pharmacopeial standards, is provided below.[1][2][3]
Objective: To determine the purity of a Chlorpheniramine Maleate sample by HPLC.
Materials and Reagents:
-
USP Chlorpheniramine Maleate Reference Standard (RS)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Sodium Perchlorate
-
Triethylamine
-
Water (HPLC Grade)
-
Hydrochloric Acid (0.1 N)
-
Sample of Chlorpheniramine Maleate
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 15 cm; 5 µm packing
-
Mobile Phase: A filtered and degassed mixture of water, methanol, sodium perchlorate, and triethylamine.[3]
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 262 nm[4]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Preparation of Standard Solution:
-
Accurately weigh about 12 mg of USP Chlorpheniramine Maleate RS into a 100-mL volumetric flask.
-
Dissolve in and dilute to volume with 0.1 N HCl to obtain a solution having a known concentration of about 0.12 mg/mL.[3]
Preparation of Sample Solution:
-
Accurately weigh about 12 mg of the Chlorpheniramine Maleate sample into a 100-mL volumetric flask.
-
Dissolve in and dilute to volume with 0.1 N HCl to obtain a solution with a nominal concentration of 0.12 mg/mL.
Procedure:
-
Separately inject equal volumes of the Standard solution and the Sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area responses for the major peaks.
-
Calculate the percentage of Chlorpheniramine Maleate in the sample using the following formula:
% Assay = (Area_Sample / Area_Standard) * (Concentration_Standard / Concentration_Sample) * 100
Visualizations
The following diagrams illustrate the workflow of an inter-laboratory comparison study and the logical process for evaluating the results.
References
A Comparative Analysis of the Metabolic Fates of First and Second-Generation Antihistamines
A comprehensive guide for researchers and drug development professionals on the distinct metabolic pathways of first and second-generation antihistamines, supported by experimental data and detailed methodologies.
This guide provides an in-depth comparison of the metabolic pathways of first and second-generation antihistamines, offering valuable insights for researchers, scientists, and professionals involved in drug development. Understanding the metabolic fate of these compounds is crucial for optimizing drug efficacy, minimizing adverse effects, and predicting potential drug-drug interactions. This analysis is supported by quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.
First-generation antihistamines, known for their sedative effects due to their ability to cross the blood-brain barrier, undergo extensive hepatic metabolism. In contrast, second-generation antihistamines were designed to be more peripherally selective, resulting in a non-sedating profile and, in many cases, a significantly different metabolic profile.[1][2] This guide will explore these differences in detail, providing a foundational understanding for future research and development in this therapeutic area.
Comparative Pharmacokinetics: A Tale of Two Generations
The pharmacokinetic profiles of first and second-generation antihistamines reveal significant differences in their absorption, distribution, metabolism, and excretion. These differences are key to understanding their distinct clinical effects and safety profiles. First-generation antihistamines are generally characterized by shorter half-lives and variable bioavailability due to first-pass metabolism.[3] Second-generation agents tend to have longer half-lives, allowing for once-daily dosing, and their bioavailability is less affected by hepatic first-pass effects.[1][3]
| Drug | Generation | Bioavailability (%) | Half-life (hours) | Total Body Clearance (mL/min/kg) |
| Diphenhydramine (B27) | First | 40-60%[4][5] | ~4[4][5][6] | 5-12[4][5][6][7] |
| Chlorpheniramine | First | ~34%[4][5] | 14-25[4][6][7] | 5-12[4][5][6][7] |
| Promethazine (B1679618) | First | ~25%[4][5] | 10-14[4][6][7] | 5-12[4][5][6][7] |
| Loratadine (B1675096) | Second | - | - | - |
| Cetirizine | Second | Well-absorbed (>70%) | ~6 | - |
| Fexofenadine | Second | - | - | - |
| Desloratadine (B1670295) | Second | - | ~27[8] | - |
Metabolic Pathways and Key Enzymes
The metabolism of antihistamines is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver.[3] However, the specific CYP isoforms involved and the extent of metabolism differ significantly between the two generations.
First-generation antihistamines like diphenhydramine and promethazine are substrates for CYP2D6, CYP2C9, and CYP1A2.[3] In contrast, second-generation antihistamines such as loratadine and desloratadine are mainly metabolized by CYP3A4 and CYP2D6.[3] Notably, some popular second-generation agents, including cetirizine, levocetirizine, and fexofenadine, undergo minimal hepatic metabolism and are primarily excreted unchanged.[3][9]
| Drug | Generation | Primary Metabolic Enzymes | Key Metabolites |
| Diphenhydramine | First | CYP2D6, CYP1A2, CYP2C9, CYP2C19 | N-desmethyldiphenhydramine, Diphenylmethoxyacetic acid |
| Chlorpheniramine | First | CYP2D6 | Desmethylchlorpheniramine, Didesmethylchlorpheniramine |
| Promethazine | First | CYP2D6 | Promethazine sulfoxide, N-desmethylpromethazine |
| Loratadine | Second | CYP3A4, CYP2D6 | Desloratadine (active) |
| Cetirizine | Second | Minimal metabolism | - |
| Fexofenadine | Second | Minimal metabolism | - |
| Desloratadine | Second | CYP3A4, CYP2D6 | 3-Hydroxydesloratadine (active) |
Visualizing the Metabolic Pathways
The following diagrams illustrate the generalized metabolic pathways for a representative first-generation (Diphenhydramine) and second-generation (Loratadine) antihistamine.
Experimental Protocols
The characterization of antihistamine metabolism relies on a combination of in vitro and in vivo experimental approaches.
In Vitro Metabolism using Human Liver Microsomes
This method is crucial for identifying the primary metabolic pathways and the specific CYP enzymes involved in the metabolism of a drug candidate.
Objective: To determine the metabolic stability and identify the metabolites of an antihistamine in a controlled in vitro system.
Materials:
-
Human liver microsomes (HLMs)
-
Test antihistamine compound
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Incubator (37°C)
-
Organic solvent for quenching (e.g., acetonitrile (B52724) or methanol)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test antihistamine in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the HLMs, phosphate buffer, and the test antihistamine.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of cold organic solvent.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the parent drug and its metabolites using a validated LC-MS/MS method.[10][11][12][13]
In Vivo Pharmacokinetic Studies in Humans
Human pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted in the body, providing critical data for determining appropriate dosing regimens.
Objective: To determine the pharmacokinetic profile of an antihistamine in healthy human volunteers.
Procedure:
-
Recruit a cohort of healthy volunteers who meet the inclusion criteria.
-
Administer a single oral dose of the antihistamine.
-
Collect serial blood samples at predetermined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process the blood samples to separate plasma.
-
Analyze the plasma samples for the concentration of the parent drug and its major metabolites using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Conclusion
The metabolic pathways of first and second-generation antihistamines are markedly different, reflecting the evolution of drug design towards improved safety and selectivity. First-generation antihistamines typically undergo extensive hepatic metabolism via multiple CYP450 pathways, contributing to their sedative and anticholinergic side effects. In contrast, many second-generation antihistamines exhibit more limited metabolism, with some being excreted largely unchanged. This comparative analysis provides a foundational understanding for researchers and clinicians, aiding in the rational selection and development of antihistamine therapies. The provided experimental frameworks offer a starting point for further investigation into the metabolism of novel antihistaminic compounds.
References
- 1. Pharmacokinetic overview of oral second-generation H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antihistamine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Development of a LC–MS/MS method for simultaneous analysis of 20 antihistamines in dietary supplements | Semantic Scholar [semanticscholar.org]
- 13. Development of a LC-MS/MS method for simultaneous analysis of 20 antihistamines in dietary supplements -Analytical Science and Technology | Korea Science [koreascience.kr]
A Comparative Guide to Assessing the Linearity and Range of Quantitative Assays for Chlorpheniramine Hydrochloride
This guide provides a comparative analysis of different analytical methods for the quantitative determination of Chlorpheniramine (B86927) Hydrochloride, with a specific focus on the critical performance characteristics of linearity and range. The information presented herein is intended for researchers, scientists, and drug development professionals involved in assay development and validation.
Comparison of Analytical Methods
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Below is a summary of linearity and range data for Chlorpheniramine Hydrochloride/Maleate quantification using common analytical techniques.
| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (R²) |
| UV-Visible Spectrophotometry | 10 - 60 | > 0.999 |
| UV-Visible Spectrophotometry | 20 - 60 | 0.9998[1][2] |
| UV-Visible Spectrophotometry | 0 - 28 | Not Specified |
| RP-HPLC | 0.5 - 2.5 | Not Specified |
| RP-HPLC | 1 - 50 | ~1 |
| RP-HPLC | 2 - 30 | 0.999 |
| RP-HPLC | 5 - 15 | > 0.999 |
| RP-HPLC with ZIC-HILIC | 0.03 - 3 | Not Specified |
| RP-HPLC | 50 - 120% of working conc. | 0.999[3] |
| RP-HPLC | 200 - 500 | 0.999 |
Key Observations:
-
High-Performance Liquid Chromatography (HPLC) methods generally offer a wider and more sensitive linear range for Chlorpheniramine quantification compared to UV-Visible Spectrophotometry.[4][5]
-
UV-Visible Spectrophotometry provides a simpler and more cost-effective method, suitable for higher concentration ranges.[1][2][6]
-
The choice of method will depend on the specific requirements of the assay, including the expected concentration of Chlorpheniramine in the samples and the desired level of sensitivity and selectivity.
Experimental Protocol: Assessment of Linearity and Range
This section outlines a general methodology for determining the linearity and range of a quantitative assay for this compound. This protocol is based on established analytical validation guidelines.
Objective: To establish the linear relationship between the analytical signal and the concentration of this compound and to define the concentration range over which this relationship is valid.
Materials:
-
This compound reference standard
-
Appropriate solvent (e.g., 0.1N HCl, distilled water, or mobile phase for HPLC)[1][6]
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., UV-Visible Spectrophotometer or HPLC system)
Procedure:
-
Preparation of Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards by performing serial dilutions of the stock solution. The concentrations should span the expected range of the assay. For example, for a UV-spectrophotometric method, concentrations could range from 10 to 60 µg/mL.[6][7]
-
Instrumental Analysis:
-
Set the analytical instrument to the appropriate parameters (e.g., wavelength for spectrophotometry, or column, mobile phase, flow rate, and detector wavelength for HPLC).[3]
-
Analyze a blank sample (solvent) to zero the instrument.
-
Measure the analytical response for each calibration standard in triplicate.
-
-
Data Analysis:
-
Plot the mean analytical response versus the corresponding concentration of this compound.
-
Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
-
Acceptance Criteria:
-
Linearity: The correlation coefficient (R²) should be greater than or equal to 0.999.
-
Range: The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.
-
Workflow for Linearity and Range Assessment
The following diagram illustrates the logical workflow for assessing the linearity and range of a quantitative assay for this compound.
Caption: Workflow for Linearity and Range Assessment.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. researchgate.net [researchgate.net]
- 3. recentscientific.com [recentscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iajps.com [iajps.com]
A Comparative Guide to the Efficacy of Chlorpheniramine and its Active Enantiomer, Dexchlorpheniramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of racemic chlorpheniramine (B86927) and its pharmacologically active S-(+)-enantiomer, dexchlorpheniramine (B1670334). The information presented herein is intended to offer an objective analysis of their respective efficacy, receptor affinity, pharmacokinetic properties, and side effect profiles, supported by experimental data.
Chlorpheniramine, a first-generation antihistamine, is a racemic mixture composed of two enantiomers: dexchlorpheniramine (S-(+)-chlorpheniramine) and levchlorpheniramine (R-(-)-chlorpheniramine).[1] The antihistaminic activity of the racemic mixture is primarily attributed to dexchlorpheniramine, which is considered to be approximately twice as active as chlorpheniramine.[2][3] This guide will delve into the scientific basis for the enhanced efficacy of the isolated enantiomer.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing chlorpheniramine and its enantiomers.
Table 1: Histamine (B1213489) H1 Receptor and Muscarinic Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| Dexchlorpheniramine (S-(+)-enantiomer) | Human H1 Receptor | 2.67 - 4.81 nM | [4][5] |
| Levchlorpheniramine (R-(-)-enantiomer) | Human H1 Receptor | 211 - 361 nM | [5] |
| Dexchlorpheniramine | Muscarinic Acetylcholine (B1216132) Receptors | 1,300 nM | [5] |
Note: A lower Ki value indicates a stronger binding affinity.
Table 2: Pharmacokinetic Properties
| Parameter | Chlorpheniramine (Racemic) | Dexchlorpheniramine | Reference |
| Bioavailability | 25-60% (oral) | Not specifically described, but likely similar to chlorpheniramine | [2][6] |
| Time to Peak Plasma Concentration | 2-6 hours | ~3 hours | [3][6] |
| Elimination Half-Life | 13.9 - 43.4 hours | 20 - 30 hours | [3][5] |
| Metabolism | Hepatic, primarily by CYP2D6 | Hepatic, primarily by CYP2D6 | [7][8] |
| Protein Binding | ~72% | 38% to total plasma proteins | [2][9] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro radioligand binding assays and in vivo pharmacokinetic studies.
Radioligand Binding Assay for Receptor Affinity
This method is a standard in vitro technique to quantify the interaction between a drug and its target receptor.
Objective: To determine the binding affinity (Ki) of chlorpheniramine enantiomers for histamine H1 and muscarinic acetylcholine receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from tissues or cell lines expressing the receptor of interest (e.g., Chinese Hamster Ovary (CHO) cells transfected to express human H1 receptors).[4] The tissue or cells are homogenized and then centrifuged to isolate the membrane fraction containing the receptors.[4]
-
Binding Reaction: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]pyrilamine for H1 receptors) and varying concentrations of the unlabeled competitor drug (dexchlorpheniramine or levchlorpheniramine).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[4]
-
Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled drug) from the total binding.[4] The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic parameters (e.g., bioavailability, half-life, Cmax, Tmax) of chlorpheniramine and its enantiomers.
Methodology:
-
Animal Model/Human Subjects: Studies are conducted in appropriate animal models (e.g., rats, dogs) or human volunteers.[10][11]
-
Drug Administration: The drug is administered via the intended route (e.g., oral, intravenous).[12]
-
Sample Collection: Blood samples are collected at predetermined time points after drug administration.[12]
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentration of the drug and its metabolites in the plasma is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12] For enantiomer-specific analysis, a chiral stationary phase is used in the HPLC system.[1]
-
Pharmacokinetic Modeling: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters.
Mandatory Visualization
Caption: Relationship between racemic chlorpheniramine and its enantiomers' affinity for the H1 receptor.
Comparative Efficacy and Side Effects
Dexchlorpheniramine's higher affinity for the histamine H1 receptor directly translates to its greater antihistaminic potency.[1] As the predominantly active isomer, dexchlorpheniramine is responsible for the therapeutic effects of racemic chlorpheniramine.[1][3]
Both chlorpheniramine and dexchlorpheniramine are first-generation antihistamines and can cross the blood-brain barrier, leading to central nervous system side effects such as drowsiness and dizziness.[5][11] They also possess anticholinergic properties, which can cause dry mouth, blurred vision, and urinary retention.[5] However, chlorpheniramine is noted to have less sedative and anticholinergic effects compared to some other first-generation antihistamines like diphenhydramine.[13] While direct comparative studies on the side effect profiles of chlorpheniramine and dexchlorpheniramine are not extensively detailed in the provided search results, it is reasonable to infer that the side effect profile of dexchlorpheniramine would be similar to that of the racemic mixture, with the potential for a better therapeutic index due to its higher potency.
In a clinical study comparing dexchlorpheniramine with the second-generation antihistamine terfenadine (B1681261) for the treatment of hay fever, dexchlorpheniramine was found to be significantly more effective in controlling symptoms.[14] Another study comparing dexchlorpheniramine with budesonide (B1683875) nasal spray for seasonal allergic rhinitis found that while both were effective, budesonide was significantly better at reducing nasal blockage.[15] Drowsiness was reported in the dexchlorpheniramine group.[15]
Metabolism
Chlorpheniramine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[7] The elimination of chlorpheniramine is stereoselective, with the more pharmacologically active S-(+)-enantiomer (dexchlorpheniramine) being cleared more slowly than the R-(-)-enantiomer.[7] This slower clearance of the active enantiomer may contribute to its prolonged therapeutic effect. The primary metabolites include N-demethylated products.[10][16]
Conclusion
The separation of the active S-(+)-enantiomer, dexchlorpheniramine, from the racemic mixture of chlorpheniramine offers a more potent and targeted antihistaminic agent. The significantly higher binding affinity of dexchlorpheniramine for the histamine H1 receptor is the molecular basis for its enhanced efficacy. While both chlorpheniramine and dexchlorpheniramine share a similar side effect profile characteristic of first-generation antihistamines, the use of the single, more active enantiomer allows for a lower dose to achieve the desired therapeutic effect, which may potentially lead to a more favorable risk-benefit ratio. For drug development professionals, the stereoselective pharmacokinetics and metabolism of chlorpheniramine highlight the importance of evaluating individual enantiomers to optimize therapeutic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Dexchlorpheniramine Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 3. Dexchlorpheniramine (Professional Patient Advice) - Drugs.com [drugs.com]
- 4. benchchem.com [benchchem.com]
- 5. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 6. drugs.com [drugs.com]
- 7. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Dexchlorpheniramine Maleate | C20H23ClN2O4 | CID 5281070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Isolation and identification of the polar metabolites of chlorpheniramine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Comparative study of the efficacy, tolerance and side-effects of dexchlorpheniramine maleate 6 mg b.i.d. with terfenadine 60 mg b.i.d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comparative study of dexchlorpheniramine maleate sustained release tablets and budesonide nasal spray in seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fungal transformations of antihistamines: metabolism of brompheniramine, chlorpheniramine, and pheniramine to N-oxide and N-demethylated metabolites by the fungus Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Chlorpheniramine Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chlorpheniramine (B86927) hydrochloride, a common antihistamine, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to ensure the safety of personnel, prevent environmental contamination, and maintain regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of chlorpheniramine hydrochloride in a laboratory setting.
Regulatory Framework and Waste Classification
This compound, when intended for disposal, is considered a pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While a specific RCRA waste code for this compound is not explicitly listed, it is prudent to manage it as a hazardous pharmaceutical waste due to its potential environmental effects.[1][2][3][4] It is the responsibility of the waste generator to make a proper hazardous waste determination.[2]
A crucial aspect of recent regulations is the ban on sewering hazardous waste pharmaceuticals , which became effective on August 21, 2019.[5] This means that flushing this compound down the drain is strictly prohibited.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound in a laboratory environment.
1. Waste Identification and Segregation:
-
Clearly label all containers with "Hazardous Waste" and the specific chemical name, "this compound."
-
Segregate this compound waste from other waste streams, including non-hazardous trash, sharps, and other chemical waste, to prevent accidental mixing and ensure proper handling.
2. Containerization:
-
Use only compatible, leak-proof containers for waste accumulation.
-
Ensure containers are securely closed when not in use to prevent spills and volatilization.
-
Do not overfill containers; leave adequate headspace to allow for expansion.
3. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should be clearly marked with a "Hazardous Waste" sign.
4. Arrange for Licensed Disposal:
-
Engage a licensed hazardous waste disposal contractor for the transportation and final disposal of the this compound waste.
-
Ensure the contractor is permitted to handle pharmaceutical waste and will provide documentation of proper disposal (e.g., a manifest).
-
Disposal will typically involve high-temperature incineration at a permitted hazardous waste facility.
5. Documentation:
-
Maintain accurate records of all hazardous waste generated, including the amount of this compound, accumulation start date, and disposal date.
-
Keep copies of all waste manifests and other disposal documentation as required by federal, state, and local regulations.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Experimental Protocol: Spill Decontamination
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For larger spills or if there is a risk of airborne powder, respiratory protection may be necessary.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully scoop or sweep the material, avoiding the generation of dust.
-
Cleanup:
-
Solid Spills: Carefully place the swept material into a labeled hazardous waste container.
-
Liquid Spills: Once absorbed, scoop the absorbent material into a labeled hazardous waste container.
-
-
Decontamination:
-
Decontaminate the spill area using a suitable cleaning agent and water.
-
Collect all cleaning materials (e.g., wipes, paper towels) and place them in the hazardous waste container.
-
-
Final Disposal: Seal the hazardous waste container and manage it according to the disposal protocol outlined above.
-
Reporting: Report the spill to the appropriate laboratory safety personnel.
Aquatic Toxicity Data
Table 1: Aquatic Toxicity of this compound (Qualitative)
| Organism | Toxicity Endpoint | Value | Reference |
| Aquatic Organisms | General Toxicity | Very Toxic | [6] |
Note: LC50 (Lethal Concentration, 50%) is the concentration of a chemical in water that kills 50% of the test organisms in a given period. EC50 (Effective Concentration, 50%) is the concentration that causes a non-lethal effect (e.g., immobilization) in 50% of the test organisms.[7][8][9][10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. safemgt.com [safemgt.com]
- 2. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. labs.allinahealth.org [labs.allinahealth.org]
- 6. Chlorpheniramine maleate [sitem.herts.ac.uk]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. Chlorpheniramine Maleate | C20H23ClN2O4 | CID 5281068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cerc.usgs.gov [cerc.usgs.gov]
- 10. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
